Hydrochlorothiazide-13C6
Description
Structure
3D Structure
Properties
CAS No. |
1261396-79-5 |
|---|---|
Molecular Formula |
C7H8ClN3O4S2 |
Molecular Weight |
303.7 g/mol |
IUPAC Name |
6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
InChI |
InChI=1S/C7H8ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-2,10-11H,3H2,(H2,9,12,13)/i1+1,2+1,4+1,5+1,6+1,7+1 |
InChI Key |
JZUFKLXOESDKRF-ZRDHQLPYSA-N |
Isomeric SMILES |
C1N[13C]2=[13CH][13C](=[13C]([13CH]=[13C]2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Canonical SMILES |
C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Purity |
95% by HPLC; 98% atom 13C |
Related CAS |
58-93-5 (unlabelled) |
Synonyms |
Hydrochlorothiazide-4a,5,6,7,8,8a-13C6 |
tag |
Hydrochlorothiazide |
Origin of Product |
United States |
Foundational & Exploratory
What is Hydrochlorothiazide-13C6 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Hydrochlorothiazide-13C6, a stable isotope-labeled internal standard, and its critical role in modern analytical research. This document details its primary applications, experimental protocols, and the biochemical pathways of its unlabeled counterpart, hydrochlorothiazide.
Introduction to this compound
This compound is a labeled version of hydrochlorothiazide, a widely prescribed thiazide diuretic used in the treatment of hypertension and edema.[1][2] In this compound, six carbon atoms in the molecule have been replaced with the stable isotope, Carbon-13. This isotopic labeling results in a molecule that is chemically identical to hydrochlorothiazide but has a higher molecular weight.[3][4] This key difference allows it to be distinguished from the unlabeled drug by mass spectrometry.
Its primary and indispensable role in research is as an internal standard for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[5][6] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise measurements of the unlabeled drug in biological matrices.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁H₈ClN₃O₄S₂ .¹³C₆ |
| Molecular Weight | 303.70 g/mol |
| CAS Number | 1261396-79-5 |
| Appearance | Crystalline solid |
| Purity | Typically ≥98% |
Primary Use in Research: Quantitative Bioanalysis
The principal application of this compound is in pharmacokinetic studies, therapeutic drug monitoring (TDM), and bioequivalence studies of hydrochlorothiazide.[6][7] These studies require the precise measurement of hydrochlorothiazide concentrations in biological fluids such as plasma and urine.
The Role of an Internal Standard
In LC-MS/MS analysis, an internal standard is a compound of known concentration that is added to all samples (calibrators, quality controls, and unknowns) before sample processing. This compound is an ideal internal standard for hydrochlorothiazide analysis because:
-
Similar Chemical and Physical Properties: It behaves almost identically to the unlabeled analyte during sample extraction, chromatography, and ionization.
-
Different Mass-to-Charge Ratio (m/z): It is easily differentiated from the analyte by the mass spectrometer.
-
Co-elution: It elutes at or very near the same retention time as the analyte, ensuring that it experiences similar matrix effects.
By measuring the ratio of the analyte's response to the internal standard's response, any variations introduced during the analytical process can be normalized, leading to highly reliable quantitative data.
Experimental Protocols: LC-MS/MS Quantification of Hydrochlorothiazide
The following is a representative experimental protocol for the quantification of hydrochlorothiazide in human plasma using this compound as an internal standard. This protocol is based on established methods in the scientific literature.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Spiking: To 100 µL of human plasma, add 10 µL of a working solution of this compound (concentration will depend on the expected analyte concentration range).
-
Protein Precipitation: Add 200 µL of acetonitrile to precipitate plasma proteins. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Extraction: Transfer the supernatant to a clean tube. Add 1 mL of a mixture of diethyl ether and dichloromethane (e.g., 70:30, v/v). Vortex for 1 minute.
-
Phase Separation: Centrifuge at 5,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
Liquid Chromatography Parameters
Table 2: Typical LC Parameters
| Parameter | Condition |
| LC System | UHPLC or HPLC system |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Parameters
Table 3: Typical MS/MS Parameters (Triple Quadrupole)
| Parameter | Hydrochlorothiazide | This compound |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 296.0 | 302.0 |
| Product Ion (m/z) | 205.1 | 205.1 |
| Collision Energy | Optimized for fragmentation | Optimized for fragmentation |
| Dwell Time | 100 ms | 100 ms |
Method Validation
A typical validation for such a method would include assessments of linearity, accuracy, precision, selectivity, recovery, and stability, following regulatory guidelines (e.g., FDA, EMA).
Table 4: Representative Method Validation Data
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
Signaling Pathways and Mechanism of Action of Hydrochlorothiazide
While this compound is used for analytical purposes, understanding the mechanism of its unlabeled counterpart is crucial for researchers in drug development.
Diuretic Mechanism of Action in the Nephron
Hydrochlorothiazide exerts its diuretic effect by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney nephron. This inhibition prevents the reabsorption of sodium and chloride ions, leading to an increase in their excretion in the urine. Water follows the excreted sodium and chloride, resulting in diuresis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Determination of hydrochlorothiazide in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]
- 4. What is the mechanism of Hydrochlorothiazide? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Synthesis and Characterization of Hydrochlorothiazide-13C6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Hydrochlorothiazide-13C6, an isotopically labeled version of the widely used diuretic and antihypertensive agent, hydrochlorothiazide. The inclusion of six carbon-13 atoms in the benzene ring of the molecule makes it an invaluable tool for a range of research applications, including pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative bioanalysis. This document details a plausible synthetic pathway, experimental protocols for characterization, and summarizes key analytical data.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with a 13C-labeled precursor, Aniline-13C6. The core of the synthesis involves the formation of the key intermediate, 4-amino-6-chloro-1,3-benzenedisulfonamide-13C6, followed by cyclization to yield the final product.
Proposed Synthetic Pathway
The proposed pathway involves two primary stages:
-
Formation of 4-amino-6-chloro-1,3-benzenedisulfonamide-13C6: This is achieved through the chlorosulfonation of 3-chloroaniline-13C6 (which can be synthesized from Aniline-13C6) followed by amination.
-
Cyclization to this compound: The intermediate is then reacted with formaldehyde to form the dihydro-benzothiadiazine ring system.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-amino-6-chloro-1,3-benzenedisulfonamide-13C6
-
Chlorosulfonation: 3-Chloroaniline-13C6 is added portion-wise to an excess of chlorosulfonic acid at a controlled temperature (typically below 25°C). The reaction mixture is then heated (e.g., to 70-80°C) and stirred for several hours until the reaction is complete.
-
Work-up: The reaction mixture is cooled and carefully poured onto crushed ice. The precipitated product, 4-amino-6-chloro-1,3-benzenedisulfonyl chloride-13C6, is filtered, washed with cold water, and dried.
-
Amination: The dried intermediate is then treated with a solution of ammonia in an appropriate solvent (e.g., aqueous ammonia or ammonia in an organic solvent) under controlled temperature conditions to convert the sulfonyl chloride groups to sulfonamide groups. The resulting 4-amino-6-chloro-1,3-benzenedisulfonamide-13C6 is then isolated by filtration, washed, and dried.
Step 2: Synthesis of this compound
-
Cyclization: 4-amino-6-chloro-1,3-benzenedisulfonamide-13C6 is suspended in a suitable solvent (e.g., an alcohol like methanol or ethanol). An aqueous solution of formaldehyde is added, and the mixture is heated to reflux for several hours.
-
Isolation and Purification: Upon cooling, the crude this compound precipitates out of the solution. The product is collected by filtration, washed with a suitable solvent, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system to achieve the desired purity.
Characterization of this compound
The identity, purity, and isotopic enrichment of the synthesized this compound are confirmed using a combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Characterization Workflow
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the characterization of this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | ¹³C₆H₈ClN₃O₄S₂ |
| Molecular Weight | ~303.74 g/mol |
| Appearance | White to off-white crystalline powder |
| CAS Number | 1261396-79-5 |
Table 2: Analytical Characterization Data
| Parameter | Method | Typical Specification |
| Chemical Purity | HPLC | ≥98%[] |
| Isotopic Purity | Mass Spectrometry | ≥99 atom % ¹³C[] |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure |
Experimental Protocols: Characterization
2.3.1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the chemical purity of this compound and to quantify any unlabeled hydrochlorothiazide or other impurities.
-
Method: A reversed-phase HPLC method is typically employed.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[2][3][4][5]
-
Flow Rate: Typically 1.0 mL/min.[2]
-
Detection: UV detection at a wavelength of approximately 271 nm.
-
Quantification: The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.
-
2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound and to verify the positions of the ¹³C labels.
-
Method:
-
¹H NMR: The proton NMR spectrum is used to confirm the overall structure. The signals corresponding to the protons on the dihydro-benzothiadiazine ring and the sulfonamide groups are observed.
-
¹³C NMR: The carbon-13 NMR spectrum provides direct evidence of the isotopic labeling. The spectrum will show enhanced signals for the six carbon atoms in the benzene ring due to the ¹³C enrichment. The chemical shifts for the unlabeled hydrochlorothiazide are a useful reference.[6]
-
Table 3: Representative ¹³C NMR Chemical Shifts (Unlabeled Hydrochlorothiazide in DMSO-d₆)
| Carbon Atom | Chemical Shift (ppm)[6] |
| C-4a | ~134.2 |
| C-5 | ~125.5 |
| C-6 | ~146.5 |
| C-7 | ~116.9 |
| C-8 | ~127.8 |
| C-8a | ~54.3 |
Note: The chemical shifts for this compound are expected to be very similar to the unlabeled compound.
2.3.3. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of this compound and to determine the isotopic enrichment.
-
Method: Electrospray ionization (ESI) mass spectrometry, often coupled with liquid chromatography (LC-MS), is a common technique.
-
Ionization Mode: ESI can be performed in either positive or negative ion mode.
-
Mass Analysis: The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (~303.74 Da). The isotopic distribution of this peak is analyzed to calculate the percentage of ¹³C enrichment.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by analyzing the fragmentation pattern of the molecular ion. The fragmentation of the labeled compound will show a mass shift of +6 Da for fragments containing the benzene ring compared to the unlabeled compound.[7]
-
Table 4: Expected Mass Spectrometry Data
| Parameter | Unlabeled Hydrochlorothiazide | This compound |
| [M-H]⁻ (m/z) | ~296.0 | ~302.0 |
| Major Fragment Ion (m/z) | ~205.1 | ~211.1 |
Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions.
Conclusion
The synthesis and characterization of this compound require a systematic approach involving multi-step organic synthesis and rigorous analytical validation. This technical guide outlines a plausible and detailed methodology for its preparation and characterization, providing researchers and drug development professionals with the necessary information to utilize this valuable isotopically labeled compound in their studies. The use of this compound as an internal standard and tracer will undoubtedly continue to contribute to a deeper understanding of the pharmacology and metabolism of this important therapeutic agent.
References
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Stability Indicating RP-HPLC Method for Quantification of Impurities in Valsartan and Hydrochlorothiazide FDC Tablet Dosage Form [scirp.org]
- 4. scispace.com [scispace.com]
- 5. Sustainable chromatographic quantitation of multi-antihypertensive medications: application on diverse combinations containing hydrochlorothiazide along with LC–MS/MS profiling of potential impurities: greenness and whiteness evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrochlorothiazide | C7H8ClN3O4S2 | CID 3639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Strategic Application of Hydrochlorothiazide-13C6 in Quantitative Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of Hydrochlorothiazide-13C6 as an internal standard for the precise quantification of hydrochlorothiazide in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalytical chemistry, ensuring accuracy and mitigating matrix effects that can compromise results. This document provides a comprehensive overview of the principles, experimental protocols, and data supporting the use of this compound.
The Principle of Stable Isotope Dilution Analysis
Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative mass spectrometry.[1] The underlying principle of this technique is the addition of a known quantity of the isotopically labeled analyte analog to the sample at the earliest stage of the analytical process. The SIL-IS, in this case, this compound, is chemically identical to the analyte of interest, hydrochlorothiazide, but has a greater mass due to the incorporation of six 13C atoms.[][3] This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their identical physicochemical properties ensure they behave similarly during sample preparation, chromatography, and ionization.[4]
The key advantage of this approach is the correction for analyte loss during sample processing and for variations in instrument response, such as ion suppression or enhancement caused by the sample matrix.[5] By calculating the ratio of the analyte signal to the internal standard signal, a highly accurate and precise quantification can be achieved.
Experimental Workflow and Methodologies
The successful implementation of this compound as an internal standard requires a robust and validated bioanalytical method. The following sections detail a generalized experimental workflow from sample preparation to data analysis, based on established protocols for hydrochlorothiazide quantification.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to Isotopic Enrichment and Purity of Hydrochlorothiazide-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic enrichment and purity of Hydrochlorothiazide-13C6, a stable isotope-labeled internal standard crucial for pharmacokinetic studies, metabolic research, and clinical mass spectrometry. This document outlines the key quality attributes of this compound, details the analytical methodologies for its characterization, and presents a relevant biological signaling pathway.
Quantitative Analysis of this compound
The quality of this compound is defined by its chemical purity and isotopic enrichment. The following tables summarize the typical specifications from various suppliers.
Table 1: Chemical Purity of this compound
| Parameter | Specification | Analytical Method |
| Chemical Purity | ≥95%[][] | High-Performance Liquid Chromatography (HPLC) |
| Identification | Conforms to structure | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
Table 2: Isotopic Enrichment of this compound
| Parameter | Specification | Analytical Method |
| Isotopic Enrichment | ≥98 atom % 13C[][] | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| Isotopic Purity | Conforms to expected isotopic distribution | Mass Spectrometry (MS) |
Experimental Protocols
The following sections detail the methodologies used to determine the chemical purity and isotopic enrichment of this compound.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
Chemical purity is assessed using a reversed-phase HPLC method, which separates this compound from any unlabeled hydrochlorothiazide and other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed. For example, a mixture of an aqueous buffer (e.g., 20.0 mM potassium dihydrogen phosphate, pH adjusted to 3.0) and an organic solvent (e.g., acetonitrile).[3]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[4]
-
Detection: UV detection at a wavelength of 273 nm.[4]
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, and then diluted to an appropriate concentration for analysis.
-
Analysis: The prepared sample is injected into the HPLC system. The retention time and peak area of the this compound are compared to a reference standard of unlabeled hydrochlorothiazide to determine its purity. The method is validated for linearity, precision, accuracy, and robustness.[4][5]
Determination of Isotopic Enrichment by Mass Spectrometry (MS)
Mass spectrometry is the primary technique for determining the isotopic enrichment of this compound. This method distinguishes between the labeled and unlabeled molecules based on their mass-to-charge ratio (m/z).
-
Instrumentation: A high-resolution mass spectrometer, such as a triple quadrupole or Orbitrap mass spectrometer, is used.
-
Ionization Source: Electrospray ionization (ESI) is a common ionization technique for this analysis.
-
Analysis Mode: The analysis is performed in selected ion monitoring (SIM) or selected reaction monitoring (SRM) mode to monitor the specific m/z values of the labeled and unlabeled hydrochlorothiazide.
-
Sample Preparation: The sample is prepared in a solvent compatible with the LC-MS system, typically a mixture of water and an organic solvent like acetonitrile or methanol.
-
Data Analysis:
-
The mass spectrum of the this compound sample is acquired.
-
The intensities of the ion peaks corresponding to the 13C6-labeled molecule (M+6) and the unlabeled molecule (M) are measured.
-
The isotopic enrichment is calculated by comparing the relative intensities of these peaks, correcting for the natural abundance of isotopes.[6][7]
-
Synthesis and Biological Activity
Synthesis of this compound
The synthesis of this compound involves the incorporation of six 13C atoms into the hydrochlorothiazide molecule. While specific, proprietary synthesis routes may vary between manufacturers, a general workflow can be conceptualized based on the known synthesis of unlabeled hydrochlorothiazide.[8][9]
Caption: A generalized workflow for the synthesis of this compound.
Mechanism of Action of Hydrochlorothiazide
Hydrochlorothiazide is a thiazide diuretic that primarily acts on the kidneys to increase urine output, thereby reducing blood pressure. Its main mechanism of action is the inhibition of the sodium-chloride (Na+/Cl-) cotransporter in the distal convoluted tubule of the nephron.[10][11] This inhibition leads to increased excretion of sodium and water. Beyond its diuretic effect, hydrochlorothiazide has been shown to be involved in signaling pathways related to cardiac remodeling.
Caption: Signaling pathway of hydrochlorothiazide in cardiac remodeling.[12]
This guide provides a foundational understanding of the critical quality attributes and analytical methodologies for this compound, as well as its biological context. For further details, consulting the certificates of analysis from specific suppliers and the cited literature is recommended.
References
- 3. Sustainable chromatographic quantitation of multi-antihypertensive medications: application on diverse combinations containing hydrochlorothiazide along with LC–MS/MS profiling of potential impurities: greenness and whiteness evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Correction of 13C mass isotopomer distributions for natural stable isotope abundance. | Semantic Scholar [semanticscholar.org]
- 8. Hydrochlorothiazide synthesis - chemicalbook [chemicalbook.com]
- 9. Hydrochlorothiazide | C7H8ClN3O4S2 | CID 3639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of Hydrochlorothiazide? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
The Role of Hydrochlorothiazide-¹³C₆ in Bioanalytical Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental mechanism of action of Hydrochlorothiazide-¹³C₆ in analytical assays. It provides a comprehensive overview of its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of hydrochlorothiazide in biological matrices. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.
Core Principle: Isotopic Dilution Mass Spectrometry
Hydrochlorothiazide-¹³C₆ is a stable isotope-labeled (SIL) analogue of the diuretic drug hydrochlorothiazide. The incorporation of six ¹³C atoms into the molecule results in a mass shift of +6 Daltons compared to the unlabeled drug, without significantly altering its chemical and physical properties.[1] This key characteristic makes it an ideal internal standard (IS) for quantitative analysis using isotopic dilution mass spectrometry (IDMS).[2]
The fundamental principle of IDMS lies in the addition of a known quantity of the SIL-IS to a sample prior to any processing steps.[2] The SIL-IS acts as a surrogate for the analyte of interest (hydrochlorothiazide), experiencing the same variations in extraction efficiency, matrix effects, and instrument response. By measuring the ratio of the signal from the analyte to the signal from the SIL-IS, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss or signal suppression/enhancement.
The following diagram illustrates the core principle of isotopic dilution using Hydrochlorothiazide-¹³C₆.
Experimental Workflow: From Sample to Result
The quantification of hydrochlorothiazide in biological matrices like human plasma typically involves several key steps, from sample preparation to final data analysis. The use of Hydrochlorothiazide-¹³C₆ is integral to ensuring the accuracy and robustness of this entire workflow.
The diagram below outlines a typical experimental workflow for the bioanalysis of hydrochlorothiazide.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the quantitative analysis of hydrochlorothiazide using Hydrochlorothiazide-¹³C₆ as an internal standard. These protocols are based on methodologies reported in peer-reviewed scientific literature.
Sample Preparation
Objective: To isolate the analyte and internal standard from the biological matrix and minimize interferences.
Method 1: Solid-Phase Extraction (SPE) [3]
-
Sample Thawing: Allow frozen plasma samples, calibration standards, and quality control samples to thaw at room temperature.
-
Internal Standard Spiking: To a 100 µL aliquot of the plasma sample, add 25 µL of a working solution of Hydrochlorothiazide-¹³C₆. Vortex for 10 seconds.
-
Acidification: Add 400 µL of 1.0% formic acid to the sample and vortex for another 10 seconds.
-
SPE Cartridge Conditioning: Condition an Oasis HLB (1 mL, 30 mg) extraction cartridge by passing 1.0 mL of methanol followed by 1.0 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1.0 mL of water followed by 1.0 mL of 10% methanol.
-
Elution: Elute the analytes with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Method 2: Liquid-Liquid Extraction (LLE) [4]
-
Sample Thawing: Allow frozen plasma samples to thaw at room temperature.
-
Internal Standard Spiking: To a 300 µL aliquot of the plasma sample, add 50 µL of a working solution of Hydrochlorothiazide-¹³C₆. Vortex to mix.
-
Buffering: Add 100 µL of a buffer solution (e.g., 2% formic acid in water) and vortex for approximately 1 minute.
-
Extraction: Add a suitable organic solvent (e.g., a mixture of diethyl ether and dichloromethane) and vortex vigorously to extract the analytes.
-
Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.
-
Organic Layer Transfer: Transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
LC-MS/MS Analysis
Objective: To chromatographically separate hydrochlorothiazide and its internal standard and detect them with high specificity and sensitivity using tandem mass spectrometry.
Chromatographic Conditions
| Parameter | Example Condition 1[3] | Example Condition 2[5] |
| Column | Chromolith RP18e (100 mm × 4.6 mm) | Hypersil Gold C₁₈ (50 mm × 3.0 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 2 mM ammonium formate, pH 4.0 (90:10, v/v) | Acetonitrile and 5.0 mM ammonium formate, pH 4.5 (85:15, v/v) |
| Flow Rate | 1.2 mL/min | Not specified |
| Column Temperature | Ambient | Not specified |
| Injection Volume | 5 µL | Not specified |
Mass Spectrometric Conditions
| Parameter | Example Condition 1[4] | Example Condition 2[5] |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Negative |
| MRM Transition (Hydrochlorothiazide) | m/z 295.80 → 205.10 | m/z 296.0 → 204.9 |
| **MRM Transition (Hydrochlorothiazide-¹³C,d₂) ** | m/z 298.90 → 206.30 | m/z 299.0 → 205.9 |
| Dwell Time | Not specified | Not specified |
Note: The exact MRM transitions for Hydrochlorothiazide-¹³C₆ may vary depending on the specific labeling pattern (e.g., ¹³C,d₂ vs. ¹³C₆).
Quantitative Data and Method Performance
The use of Hydrochlorothiazide-¹³C₆ as an internal standard allows for the development of highly accurate and precise analytical methods. The following tables summarize typical quantitative performance data from validated LC-MS/MS assays.
Table 1: Linearity and Sensitivity
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) | Reference |
| Hydrochlorothiazide | 0.20 - 200 | ≥ 0.9992 | 0.20 | [3] |
| Hydrochlorothiazide | 0.50 - 250.0 | ≥ 0.9996 | 0.50 | [5] |
| Hydrochlorothiazide | 3.005 - 499.994 | > 0.99 | 3.005 | [6] |
| Hydrochlorothiazide | 1.25 - 507.63 | ≥ 0.995 | 1.27 | [7] |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Accuracy (% Bias/Recovery) | Reference |
| Hydrochlorothiazide | LQC, MQC, HQC | ≤ 5.56 | ≤ 5.56 | 93.4 - 99.6% (Recovery) | [3] |
| Hydrochlorothiazide | LQC, MQC, HQC | ≤ 5.26 | ≤ 5.26 | 96.6 - 103.1% (Recovery) | [5] |
| Hydrochlorothiazide | LQC, MQC, HQC | ≤ 3.71 | ≤ 10.78 | 87.01 - 101.18% | [7] |
| Hydrochlorothiazide | LQC, MQC, HQC | Not specified | Not specified | -5.00 - 0.00% (% Bias) | [6] |
Conclusion
Hydrochlorothiazide-¹³C₆ serves as an indispensable tool in modern bioanalytical chemistry. Its role as a stable isotope-labeled internal standard in conjunction with LC-MS/MS enables the development of highly selective, sensitive, and robust methods for the quantification of hydrochlorothiazide in complex biological matrices. The principle of isotopic dilution effectively compensates for variations inherent in sample preparation and analysis, leading to highly reliable data essential for critical decision-making in drug development and clinical research. The detailed protocols and performance data presented in this guide underscore the utility and reliability of this analytical approach.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of an LC–MS/MS method for the analysis of amlodipine, valsartan and hydrochlorothiazide in polypill for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]
- 5. Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Applications of Stable Isotope-Labeled Compounds in Pharmacology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted applications of stable isotope-labeled (SIL) compounds in modern pharmacology. The use of non-radioactive isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), has revolutionized drug discovery and development by providing a safe and powerful tool to investigate the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. This guide delves into the core principles, experimental methodologies, and data interpretation, offering a comprehensive resource for professionals in the field.
Core Applications in Pharmacological Research
Stable isotope labeling has become an indispensable technique in various stages of pharmacological research, offering significant advantages in safety, sensitivity, and specificity over traditional radiolabeling methods.[1][2] Key applications include:
-
Metabolic Studies: SIL compounds are instrumental in elucidating metabolic pathways of new chemical entities. By tracing the isotopic label, researchers can identify and quantify metabolites, providing crucial insights into the drug's biotransformation.[3][4][5][6]
-
Pharmacokinetic (PK) Analysis: The use of SIL compounds allows for precise determination of key pharmacokinetic parameters. Absolute bioavailability studies, for instance, can be conducted with greater accuracy and fewer subjects by co-administering an oral dose of the unlabeled drug with an intravenous microdose of the labeled drug.[7] This approach eliminates intra-subject variability and provides a more accurate assessment of the fraction of the drug that reaches systemic circulation.
-
Mechanistic Studies: The kinetic isotope effect, particularly with deuterium labeling, can be exploited to investigate reaction mechanisms. By strategically placing a heavier isotope at a site of metabolic activity, researchers can slow down the reaction rate, providing evidence for the involvement of specific enzymes or pathways in drug metabolism.
Quantitative Data Presentation
The use of stable isotope-labeled compounds allows for the precise quantification of drugs and their metabolites in biological matrices. The following tables present pharmacokinetic data from studies that utilized SIL compounds to investigate the disposition of various drugs.
Table 1: Pharmacokinetic Parameters of Phenytoin in Different Patient Populations
| Patient Group | n | Clearance (L/h/kg) | Half-life (h) | Volume of Distribution (L/kg) | Study |
| Adults (18-64 years) | 18 | 0.023 ± 0.008 | 42.1 ± 16.0 | 1.0 ± 0.3 | Ahn et al. (2008) |
| Elderly (≥65 years) | 45 | 0.021 ± 0.007 | 40.0 ± 13.4 | 0.9 ± 0.2 | Ahn et al. (2008) |
| Pregnant Women | 5 | 0.025 ± 0.012 | 31 ± 14 | - | Dickinson et al. |
| Post-natal Women | 5 | 0.021 ± 0.013 | 39 ± 28 | - | Dickinson et al. |
Data are presented as mean ± standard deviation.
Table 2: Steady-State Pharmacokinetic Parameters of Carbamazepine in Epilepsy Patients
| Parameter | Men (n=47) | Women (n=45) | African American (n=26) | Caucasian (n=59) | Study |
| Clearance (L/h/kg) | 0.039 ± 0.017 | 0.049 ± 0.018 | 0.039 ± 0.017 | 0.048 ± 0.018 | Marino et al. (2012)[7] |
| Half-life (h) | 22.7 ± 8.7 | 17.5 ± 8.0 | 22.3 ± 9.6 | 18.2 ± 8.1 | Marino et al. (2012)[7] |
| Bioavailability (F) | - | - | - | 0.78 | Marino et al. (2012)[7] |
Data are presented as mean ± standard deviation.
Table 3: Pharmacokinetic Parameters of Theophylline in Pediatric Populations
| Age Group | n | Clearance (ml/hr/kg) | Half-life (h) | Study |
| Infants (3-23 months) | 15 | 1.07 ± 0.55 (ml/min/kg) | 4.4 ± 2.2 | Jenne et al. (1978)[8] |
| Children with Asthma | 30 | 87 | 1.42 - 7.85 | Ellis et al. (1976)[9] |
| Infants (4-18 months) | 13 | - | Inverse relationship with age | Simons et al. (1979)[10] |
Data are presented as mean ± standard deviation where available.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving stable isotope-labeled compounds in pharmacology.
Sample Preparation for LC-MS/MS Analysis
Accurate quantification of drugs and their metabolites in biological matrices such as plasma, serum, and urine requires efficient sample preparation to remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.[11][12][13]
3.1.1. Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput analysis of plasma and serum samples.[14][15]
-
Sample Thawing: If frozen, thaw the plasma or serum sample on ice.
-
Internal Standard Spiking: To a 100 µL aliquot of the sample in a clean microcentrifuge tube, add a known amount of the stable isotope-labeled internal standard.
-
Precipitation: Add 300-400 µL of cold acetonitrile (or other suitable organic solvent) to the sample.
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
3.1.2. Liquid-Liquid Extraction (LLE)
LLE is a powerful technique for separating analytes based on their differential solubility in two immiscible liquids.[13][16][17]
-
Sample Preparation: To a known volume of the biological sample (e.g., 1 mL of urine), add the stable isotope-labeled internal standard.
-
pH Adjustment: Adjust the pH of the sample to optimize the extraction of the target analyte. For acidic drugs, adjust the pH to be 2 units below the pKa; for basic drugs, adjust the pH to be 2 units above the pKa.[12]
-
Solvent Addition: Add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Extraction: Vortex or shake the mixture vigorously for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.
-
Organic Phase Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of a solvent compatible with the LC mobile phase for analysis.
3.1.3. Solid-Phase Extraction (SPE)
SPE provides a more selective sample cleanup compared to PPT and LLE and can be automated for high-throughput applications.[18][19][20][21]
-
Cartridge Conditioning: Condition the SPE cartridge with a suitable solvent (e.g., methanol) followed by an equilibration solvent (e.g., water or buffer).
-
Sample Loading: Load the pre-treated sample (e.g., diluted urine or plasma with internal standard) onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering substances while retaining the analyte of interest.
-
Elution: Elute the analyte from the cartridge using a strong solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis for Drug Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for quantifying stable isotope-labeled compounds due to its high sensitivity and selectivity.
-
Chromatographic Separation:
-
Column: Select a suitable HPLC or UHPLC column (e.g., C18, HILIC) based on the polarity of the analyte.
-
Mobile Phase: Use a gradient or isocratic elution with a mobile phase typically consisting of a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Set an appropriate flow rate for the column dimensions.
-
Injection Volume: Inject a small volume (e.g., 5-10 µL) of the prepared sample.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Use an appropriate ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Mass Analyzer: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for quantitative analysis.
-
MRM Transitions: Define specific precursor-to-product ion transitions for both the unlabeled drug and the stable isotope-labeled internal standard.
-
Data Acquisition: Acquire data over the chromatographic run time.
-
-
Data Analysis:
-
Peak Integration: Integrate the peak areas for the analyte and the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.
-
Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows in the application of stable isotope-labeled compounds in pharmacology.
Caption: General workflow for ADME studies using stable isotope-labeled compounds.
Caption: Principle of the Isotope Dilution Method for quantitative analysis.
Caption: A simplified two-compartment pharmacokinetic model.
References
- 1. forensicresources.org [forensicresources.org]
- 2. publications.aap.org [publications.aap.org]
- 3. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. Metabolic pathway analysis of tumors using stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic pathway analysis using stable isotopes in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Pharmacokinetics of theophylline in infancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of theophylline in children with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Theophylline pharmacokinetics in the young infant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijisrt.com [ijisrt.com]
- 12. Liquid-liquid extraction [scioninstruments.com]
- 13. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. [PDF] Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID | Semantic Scholar [semanticscholar.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Analysis of urine for drugs of abuse using mixed-mode solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. phenomenex.blog [phenomenex.blog]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
Navigating Drug Metabolism: A Technical Guide to Preliminary Studies with Hydrochlorothiazide-13C6
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The use of stable isotope-labeled compounds is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) research. These labeled molecules, such as Hydrochlorothiazide-13C6, serve as powerful tracers, enabling the precise and quantitative assessment of a drug's absorption, distribution, metabolism, and excretion (ADME) characteristics. This technical guide provides a comprehensive overview of the principles and methodologies for conducting preliminary studies using this compound. While Hydrochlorothiazide is known to be minimally metabolized, the use of a 13C-labeled analogue allows for definitive confirmation of its metabolic fate and provides a robust tool for pharmacokinetic analysis without the safety concerns associated with radiolabeled compounds.[1][2] This document outlines a hypothetical study design, including detailed experimental protocols, expected data outcomes, and the application of advanced analytical techniques.
The Role of Stable Isotopes in Drug Metabolism Research
Stable isotope labeling involves the incorporation of non-radioactive isotopes, such as carbon-13 (¹³C), into a drug molecule. This substitution results in a compound that is chemically identical to the parent drug but has a distinct mass. This mass difference is the key to its utility in DMPK studies, as it allows for the differentiation of the administered drug from any endogenous compounds and facilitates its detection by mass spectrometry.[1][3]
The primary advantages of using stable isotope-labeled compounds like this compound include:
-
Enhanced Safety: Unlike radiolabeled compounds, stable isotopes are non-radioactive and pose no risk to human subjects, making them ideal for early-phase clinical studies.
-
High Sensitivity and Specificity: When coupled with mass spectrometry, stable isotope-labeled drugs can be detected and quantified with high sensitivity and specificity, even in complex biological matrices.
-
Co-administration Studies: The labeled and unlabeled drug can be co-administered to study bioavailability and pharmacokinetics in a single experiment, reducing inter-subject variability.
-
Metabolite Identification: The isotopic signature of the labeled drug helps in unequivocally identifying drug-related metabolites.
Hypothetical Phase I Clinical Study: An Oral Absorption, Metabolism, and Excretion (AME) Study of this compound in Healthy Volunteers
This section outlines a hypothetical experimental protocol for a preliminary study to characterize the ADME of this compound.
Study Objectives
-
To determine the pharmacokinetic profile of a single oral dose of this compound in healthy adult subjects.
-
To assess the mass balance and routes of excretion of this compound and its metabolites.
-
To identify and quantify the parent drug and any potential metabolites in plasma, urine, and feces.
Experimental Protocol
1. Study Population:
-
A cohort of 8-10 healthy adult male and female volunteers.
-
Subjects would be screened for normal renal and hepatic function.
2. Study Drug Administration:
-
A single oral dose of 25 mg of this compound administered with 240 mL of water following an overnight fast.
3. Sample Collection:
-
Blood: Serial blood samples collected at pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose. Plasma to be separated by centrifugation.
-
Urine: Total urine collected at intervals of 0-4, 4-8, 8-12, 12-24, 24-48, and 48-72 hours post-dose.
-
Feces: Total fecal samples collected for 72 hours post-dose.
4. Bioanalytical Method:
-
Sample Preparation: Plasma samples would undergo protein precipitation. Urine samples would be diluted. Fecal samples would be homogenized and extracted.
-
Quantification: Concentrations of this compound and unlabeled hydrochlorothiazide (if used as an internal standard) in plasma, urine, and feces would be determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Metabolite Profiling: Pooled plasma, urine, and fecal samples would be analyzed by high-resolution mass spectrometry (HRMS) to screen for and identify potential metabolites. The characteristic isotopic pattern of the 13C6-label would be used to distinguish drug-related material from endogenous compounds.
Data Presentation: Expected Pharmacokinetic Parameters
The following table summarizes the expected pharmacokinetic parameters for Hydrochlorothiazide based on existing data for the unlabeled drug. A study with this compound would be expected to yield similar results.
| Parameter | Expected Value | Source |
| Tmax (h) | 1.5 - 4 | [4] |
| Cmax (ng/mL) | 150 - 250 (for a 25 mg dose) | [4] |
| AUC₀-∞ (ng·h/mL) | 1000 - 1500 | [4] |
| t½ (h) | 5.6 - 14.8 | [4] |
| Bioavailability (%) | ~70 | |
| Protein Binding (%) | 40 - 68 | [4] |
| Renal Clearance (mL/min) | ~285 | [4] |
| Primary Route of Excretion | Urine (>95% as unchanged drug) | [4][5] |
Visualization of Experimental Workflows and Pathways
Experimental Workflow for a Human AME Study
The following diagram illustrates the overall workflow for the proposed human Absorption, Metabolism, and Excretion (AME) study using this compound.
Analytical Workflow for Metabolite Identification
This diagram outlines the process for identifying potential metabolites of this compound in biological samples using high-resolution mass spectrometry.
Hydrochlorothiazide Renal Excretion Pathway
Hydrochlorothiazide is primarily eliminated unchanged by the kidneys. The following diagram illustrates the key transporters involved in its secretion into the renal tubules.
Conclusion
Preliminary studies utilizing this compound offer a safe and precise approach to definitively characterize its metabolic fate and pharmacokinetic profile in humans. The methodologies outlined in this guide, from the design of a human AME study to the application of advanced analytical techniques, provide a robust framework for obtaining high-quality data essential for drug development. While existing literature suggests that Hydrochlorothiazide is not significantly metabolized, the use of a stable isotope-labeled tracer allows for the unequivocal confirmation of this, fulfilling regulatory expectations and enhancing our understanding of this widely used therapeutic agent. The workflows and pathways visualized herein serve as a practical guide for researchers and scientists embarking on similar drug metabolism studies.
References
Methodological & Application
LC-MS/MS Method for the Quantification of Hydrochlorothiazide Using a Stable Isotope Labeled Internal Standard
Application Note and Protocol
This document provides a detailed protocol for the quantitative analysis of hydrochlorothiazide in biological matrices, such as human plasma, using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Hydrochlorothiazide-¹³C₆, ensures high accuracy and precision. This method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.
Introduction
Hydrochlorothiazide is a diuretic medication commonly used to treat high blood pressure and swelling due to fluid build-up. Accurate and reliable quantification of hydrochlorothiazide in biological samples is crucial for clinical and research purposes. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. The incorporation of a stable isotope-labeled internal standard, which co-elutes with the analyte and has a similar ionization efficiency, corrects for variations in sample preparation and instrument response, leading to more robust and reliable results.
Experimental Protocols
Materials and Reagents
-
Hydrochlorothiazide (Reference Standard)
-
Hydrochlorothiazide-¹³C₆ (Internal Standard)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Ultrapure Water
-
Human Plasma (blank)
Sample Preparation
A protein precipitation method is employed for sample preparation due to its simplicity and high-throughput nature.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (Hydrochlorothiazide-¹³C₆ at a suitable concentration).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min Injection Volume: 5 µL Gradient:
| Time (min) | %B |
| 0.0 | 10 |
| 2.0 | 90 |
| 2.5 | 90 |
| 2.6 | 10 |
| 4.0 | 10 |
Mass Spectrometry
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Hydrochlorothiazide | 296.0 | 204.9 |
| Hydrochlorothiazide-¹³C₆ | 302.0 | 210.9 |
Instrument Parameters (Typical):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
Note: These parameters should be optimized for the specific instrument being used.
Data Presentation
The performance of the LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Hydrochlorothiazide | 1 - 500 | > 0.995 |
Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low QC | 3 | < 10 | < 10 | 90 - 110 |
| Medium QC | 50 | < 10 | < 10 | 90 - 110 |
| High QC | 400 | < 10 | < 10 | 90 - 110 |
Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Hydrochlorothiazide | > 85 | 90 - 110 |
| Hydrochlorothiazide-¹³C₆ | > 85 | 90 - 110 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Hydrochlorothiazide.
Caption: Logical relationship of components for accurate quantification.
Application Note and Protocol for the Analysis of Hydrochlorothiazide in Human Plasma using Hydrochlorothiazide-¹³C₆ as an Internal Standard
This document provides a detailed protocol for the quantitative analysis of Hydrochlorothiazide (HCTZ) in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Hydrochlorothiazide-¹³C₆ as an internal standard (IS). This method is intended for use by researchers, scientists, and drug development professionals in a bioanalytical laboratory setting.
Introduction
Hydrochlorothiazide is a diuretic medication commonly used to treat high blood pressure and fluid retention. Accurate and precise quantification of HCTZ in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Hydrochlorothiazide-¹³C₆, is the gold standard for LC-MS/MS-based bioanalysis as it effectively compensates for variability in sample preparation and matrix effects, thereby ensuring the highest accuracy and precision.
This protocol outlines a robust and validated method for HCTZ analysis, covering sample preparation by solid-phase extraction (SPE), chromatographic and mass spectrometric conditions, and expected performance characteristics.
Experimental Protocols
A detailed methodology for the key experiments is provided below.
2.1. Materials and Reagents
-
Hydrochlorothiazide (HCTZ) reference standard
-
Hydrochlorothiazide-¹³C₆ (HCTZ-¹³C₆) internal standard[1]
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and ammonium formate
-
Human plasma (K₂EDTA as anticoagulant)[1]
-
Solid-phase extraction (SPE) cartridges (e.g., Phenomenex Strata-X, 30 mg/1 mL or Waters Oasis HLB, 30 mg/1 cc)[2][3]
2.2. Preparation of Stock and Working Solutions
-
HCTZ Stock Solution (1 mg/mL): Accurately weigh and dissolve the HCTZ reference standard in methanol.
-
HCTZ-¹³C₆ Stock Solution (1 mg/mL): Accurately weigh and dissolve the HCTZ-¹³C₆ internal standard in methanol[1].
-
HCTZ Working Solutions: Prepare serial dilutions of the HCTZ stock solution in a methanol:water (50:50, v/v) mixture to create calibration curve (CS) and quality control (QC) standards.
-
HCTZ-¹³C₆ Working Solution (e.g., 1.00 µg/mL): Dilute the HCTZ-¹³C₆ stock solution in methanol:water (50:50, v/v)[3].
2.3. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol utilizes solid-phase extraction for the cleanup of plasma samples[2][3].
-
To 150 µL of human plasma in a polypropylene tube, add 30 µL of the HCTZ-¹³C₆ working solution (1.00 µg/mL) and vortex for 10 seconds[3].
-
Add 30 µL of an extraction buffer (e.g., 2% v/v ortho-phosphoric acid in water) and vortex for another 10 seconds[3].
-
Centrifuge the samples at approximately 13,150 x g for 2 minutes at 10°C[3].
-
Condition an SPE cartridge (e.g., Phenomenex Strata-X, 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of water[3].
-
Load the supernatant from the centrifuged plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of Milli-Q water[3].
-
Elute the analytes from the cartridge with an appropriate volume of methanol or mobile phase.
-
Evaporate the eluate to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
2.4. LC-MS/MS Conditions
The following are typical LC-MS/MS parameters for the analysis of HCTZ. Optimization may be required based on the specific instrumentation used.
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column, such as a Hypersil Gold C18 (50 mm × 3.0 mm, 5 µm), is suitable[2].
-
Mobile Phase: A mixture of acetonitrile and 5.0 mM ammonium formate (pH 4.5) in a ratio of 85:15 (v/v) can be used[2].
-
Flow Rate: A flow rate of 0.5 mL/min is recommended[4].
-
Injection Volume: Typically 10-20 µL.
-
Column Temperature: Maintained at ambient or a controlled temperature (e.g., 40°C).
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is effective for HCTZ[2][4].
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Mass Transitions:
-
Hydrochlorothiazide (HCTZ): m/z 296.1 → 205.0[4]
-
Hydrochlorothiazide-¹³C₆ (HCTZ-¹³C₆): The precursor ion will be shifted by +6 Da (m/z 302.1). The product ion may also be shifted depending on which part of the molecule contains the ¹³C atoms. A common transition for a related labeled standard (hydrochlorothiazide-¹³C,d₂) is m/z 298.90 → 206.30[5]. The exact transition for HCTZ-¹³C₆ should be determined by direct infusion of the standard.
-
-
Data Presentation
The performance of the bioanalytical method should be validated according to regulatory guidelines. The following tables summarize typical quantitative data for HCTZ analysis in human plasma.
Table 1: Calibration Curve and Linearity
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Hydrochlorothiazide | 0.750 - 300 | > 0.99 |
| Hydrochlorothiazide | 0.50 - 250.0 | > 0.99[2] |
| Hydrochlorothiazide | 3.005 - 499.994 | > 0.99[5] |
| Hydrochlorothiazide | 2.036 - 203.621 | > 0.99[4] |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (% Bias) | Intra-day Precision (% CV) | Inter-day Accuracy (% Bias) | Inter-day Precision (% CV) |
| LLOQ QC | 0.750 | -7.98 to -1.84[3] | < 15 | -5.84 to -0.84[3] | < 15 |
| LQC | 1.50 | ≤ 5.26% (%CV)[2] | ≤ 5.26% (%CV)[2] | ≤ 5.26% (%CV)[2] | ≤ 5.26% (%CV)[2] |
| MQC | 20.0, 100.0 | ≤ 5.26% (%CV)[2] | ≤ 5.26% (%CV)[2] | ≤ 5.26% (%CV)[2] | ≤ 5.26% (%CV)[2] |
| HQC | 200.0 | ≤ 5.26% (%CV)[2] | ≤ 5.26% (%CV)[2] | ≤ 5.26% (%CV)[2] | ≤ 5.26% (%CV)[2] |
Note: Accuracy is typically reported as % Bias or % Deviation and should be within ±15% (±20% for LLOQ). Precision is reported as the coefficient of variation (% CV) and should not exceed 15% (20% for LLOQ).
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Mean Extraction Recovery (%) | IS-Normalized Matrix Factor |
| Hydrochlorothiazide | LQC, MQC, HQC | 86.0 - 103.1[2][3] | 0.97 - 1.03[2] |
| HCTZ-¹³C₆ | LQC, MQC, HQC | > 86.0[3] | Not specified |
Note: Recovery should be consistent, precise, and reproducible. The IS-normalized matrix factor should be close to 1, indicating minimal matrix effects.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the analytical protocol.
Caption: Workflow for HCTZ analysis in human plasma.
References
- 1. scielo.br [scielo.br]
- 2. Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. High performance liquid chromatography/negative ion electrospray tandem mass spectrometry method for the measurement of hydrochlorothiazide in human plasma: application to a comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]
Application Notes and Protocols for the Quantitative Analysis of Hydrochlorothiazide in Urine Using a Labeled Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrochlorothiazide (HCTZ) is a widely prescribed diuretic medication for the treatment of hypertension and edema.[[“]] The determination of HCTZ concentrations in urine is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides a detailed protocol for the quantitative analysis of HCTZ in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard. The use of a labeled internal standard, such as Hydrochlorothiazide-¹³C,d₂, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response.[2][3]
Experimental Protocols
This section details the necessary reagents, sample preparation procedures, and LC-MS/MS conditions for the analysis of hydrochlorothiazide in urine.
Materials and Reagents
-
Analytes and Internal Standard:
-
Solvents and Chemicals:
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (deionized or Milli-Q)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Human urine (drug-free, for calibration standards and quality controls)
-
Preparation of Standard and Quality Control Samples
-
Stock Solutions (1 mg/mL):
-
Prepare individual stock solutions of HCTZ and Hydrochlorothiazide-¹³C,d₂ in methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of HCTZ by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
-
Internal Standard Working Solution (1 µg/mL):
-
Prepare a working solution of Hydrochlorothiazide-¹³C,d₂ by diluting its stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
-
Calibration Standards and Quality Controls (QCs):
-
Spike drug-free human urine with the HCTZ working standard solutions to prepare calibration standards at concentrations ranging from approximately 1 ng/mL to 500 ng/mL.
-
Prepare quality control samples at low, medium, and high concentrations (e.g., 3 ng/mL, 150 ng/mL, and 400 ng/mL).
-
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a robust method for extracting HCTZ from urine samples.[4]
-
Pipette 0.5 mL of urine sample, calibration standard, or QC into a centrifuge tube.
-
Add 50 µL of the internal standard working solution (1 µg/mL Hydrochlorothiazide-¹³C,d₂) to each tube, except for the blank sample.
-
Add 2 mL of methanol, vortex for 3 minutes, and then centrifuge at 4000 x g for 20 minutes.
-
Transfer the supernatant to a new tube and add 0.5 mL of ethyl acetate.
-
Vortex for 30 seconds and let it stand at room temperature for 15 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 analytical column (e.g., Hypersil Gold C18, 50 mm x 3.0 mm, 5 µm) is suitable for separation.[2]
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of acetonitrile and 5.0 mM ammonium formate with the pH adjusted to 4.5.[2]
-
Flow Rate: A typical flow rate is 0.5 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30-40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is effective for HCTZ analysis.[2][5]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Hydrochlorothiazide: m/z 296.1 → 205.0[5]
-
Hydrochlorothiazide-¹³C,d₂ (IS): The transition will be specific to the labeled standard used. For Hydrochlorothiazide-¹³C,d₂, a potential transition could be m/z 299.1 → 207.0.
-
-
Data Presentation
The following tables summarize typical quantitative data for the analysis of hydrochlorothiazide in biological matrices.
Table 1: LC-MS/MS Method Validation Parameters for Hydrochlorothiazide Analysis
| Parameter | Result | Reference |
| Linearity Range | 1.25 - 507.63 ng/mL | [6] |
| Correlation Coefficient (r²) | ≥ 0.995 | [6] |
| Lower Limit of Quantification (LLOQ) | 1.27 ng/mL | [6] |
| Intra-day Accuracy | 87.01 - 101.18% | [6] |
| Inter-day Accuracy | 95.16 - 99.37% | [6] |
| Intra-day Precision (%CV) | < 10% | [7] |
| Inter-day Precision (%CV) | < 10% | [7] |
| Recovery | > 84.30% | [7] |
Table 2: Example Calibration Curve Data for Hydrochlorothiazide in Urine
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1.0 | 0.025 |
| 5.0 | 0.128 |
| 25.0 | 0.645 |
| 100.0 | 2.580 |
| 250.0 | 6.450 |
| 500.0 | 12.900 |
Visualizations
The following diagrams illustrate the experimental workflow for the quantitative analysis of hydrochlorothiazide in urine.
Caption: Experimental workflow for HCTZ analysis in urine.
Caption: Role of the internal standard in quantitative analysis.
References
- 1. consensus.app [consensus.app]
- 2. Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]
- 4. Simultaneous Determination of Hydrochlorothiazide and Reserpine in Human Urine by LC with a Simple Pre-Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High performance liquid chromatography/negative ion electrospray tandem mass spectrometry method for the measurement of hydrochlorothiazide in human plasma: application to a comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. eurekaselect.com [eurekaselect.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Hydrochlorothiazide using Hydrochlorothiazide-¹³C₆ as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This application note details a robust and sensitive method for the quantitative analysis of Hydrochlorothiazide (HCTZ) in biological matrices, such as human plasma, using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Hydrochlorothiazide-¹³C₆, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.[1]
Hydrochlorothiazide is a widely prescribed diuretic for treating hypertension and edema.[2][3][4] Accurate measurement of its concentration in biological fluids is crucial for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.[5][6] This protocol provides a detailed methodology for sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of Hydrochlorothiazide in biological samples.
Caption: A schematic of the analytical workflow.
Experimental Protocols
Sample Preparation
A critical step in bioanalysis is the effective extraction of the analyte from the complex biological matrix.[7] Three common methods are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
a) Protein Precipitation (PPT):
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (Hydrochlorothiazide-¹³C₆).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
b) Liquid-Liquid Extraction (LLE):
-
To 200 µL of plasma, add the internal standard solution.
-
Add 1 mL of an organic solvent mixture, such as dichloromethane and tert-butyl ether (85:15 v/v).[8]
-
Vortex for 5 minutes, followed by centrifugation at 4,000 rpm for 10 minutes.
-
Freeze the aqueous layer and transfer the organic layer to a new tube.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
c) Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., Phenomenex Strata™-X) with methanol followed by water.[6]
-
Load the plasma sample (pre-treated with an acidic solution) onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute the residue in the mobile phase.
HPLC-MS/MS Conditions
The following tables summarize the typical instrumental parameters for the analysis.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | Agilent 1200 series or equivalent |
| Column | Hypersil Gold C18 (50 mm × 3.0 mm, 5 µm)[6] or similar C18 column |
| Mobile Phase | A: 4.0 mM Ammonium formate (pH 4.0 with 0.1% formic acid) B: Acetonitrile (20:80, v/v)[6] |
| Flow Rate | 0.5 mL/min[2] |
| Injection Volume | 5 µL[8] |
| Column Temperature | 40°C[9] |
| Run Time | 6 minutes[9] |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole (e.g., API 5500)[6] |
| Ionization Mode | Electrospray Ionization (ESI), Negative[6][7] |
| MRM Transitions | Hydrochlorothiazide: m/z 296.0 → 204.9[6] |
| Hydrochlorothiazide-¹³C₆: m/z 302.0 → 205.9 (projected) | |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | -4500 V |
Note: The exact MRM transition for Hydrochlorothiazide-¹³C₆ may vary slightly based on the specific labeled positions. The projected values are based on the addition of 6 mass units to the parent and characteristic fragment ions. A similar stable isotope labeled HCTZ (HCTZ-¹³C,d₂) has shown transitions at m/z 299.0 → 205.9.[6]
Quantitative Data Summary
The use of a stable isotope-labeled internal standard allows for the construction of a reliable calibration curve and the accurate quantification of Hydrochlorothiazide in unknown samples.
Table 3: Method Validation Parameters
| Parameter | Typical Range/Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99[7] |
| Precision (% CV) | < 15%[7] |
| Accuracy (% Bias) | Within ±15%[7] |
| Recovery | 86.4% - 98.7%[6] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 3.0 ng/mL[7] |
Signaling Pathway and Logical Relationships
The primary mechanism of action for Hydrochlorothiazide involves the inhibition of the Na⁺-Cl⁻ symporter in the distal convoluted tubule of the nephron. While a detailed signaling pathway is more relevant to its pharmacological action than its chemical analysis, a logical diagram of its analytical determination is presented below.
Caption: The rationale behind using an internal standard.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of Hydrochlorothiazide in biological samples using HPLC-MS/MS with Hydrochlorothiazide-¹³C₆ as an internal standard. The detailed methodology and performance characteristics demonstrate a reliable and accurate method suitable for various research and clinical applications. The use of a stable isotope-labeled internal standard is highly recommended to ensure the quality and reproducibility of the results.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Method for Analysis of Hydrochlorothiazide | SIELC Technologies [sielc.com]
- 3. akjournals.com [akjournals.com]
- 4. jocpr.com [jocpr.com]
- 5. spast.org [spast.org]
- 6. Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]
- 8. Advanced LC-MS/MS Analysis for Concurrent Quantification of Metoprolol Succinate and Hydrochlorothiazide in Human Plasma : Oriental Journal of Chemistry [orientjchem.org]
- 9. ijisrt.com [ijisrt.com]
Application Notes and Protocols for a Pharmacokinetic Study Using Hydrochlorothiazide-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed framework for designing and conducting a pharmacokinetic (PK) study utilizing Hydrochlorothiazide-¹³C₆. The use of a stable isotope-labeled drug substance offers a powerful tool for absorption, distribution, metabolism, and excretion (ADME) studies, allowing for the differentiation between the administered drug and any endogenous or background levels of the compound.
Study Design and Objectives
1.1 Preclinical/Clinical Phase: Phase I 1.2 Study Type: Single-center, open-label, single-dose pharmacokinetic study. 1.3 Primary Objectives:
- To characterize the plasma pharmacokinetic profile of Hydrochlorothiazide-¹³C₆ in healthy adult subjects.
- To determine key pharmacokinetic parameters including Cₘₐₓ, Tₘₐₓ, AUC₀₋ₜ, AUC₀₋ᵢₙf, t₁/₂, and CL/F. 1.4 Secondary Objectives:
- To assess the safety and tolerability of a single oral dose of Hydrochlorothiazide-¹³C₆.
- To quantify the urinary excretion of Hydrochlorothiazide-¹³C₆.
1.5 Study Population: Healthy adult volunteers, aged 18-55 years, with a body mass index (BMI) between 18 and 30 kg/m ².
1.6 Dosing Regimen: A single oral dose of 25 mg of Hydrochlorothiazide-¹³C₆ administered with 240 mL of water.
Experimental Protocols
2.1 Blood Sample Collection: Blood samples (approximately 5 mL) will be collected into tubes containing K₂EDTA anticoagulant at the following time points: pre-dose (0 h), and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
2.2 Plasma Processing:
-
Immediately after collection, gently invert the blood collection tubes 8-10 times.
-
Centrifuge the tubes at 1500 x g for 10 minutes at 4°C.
-
Transfer the plasma into pre-labeled polypropylene tubes.
-
Store plasma samples at -80°C until bioanalysis.
2.3 Urine Sample Collection: Urine samples will be collected over the following intervals: 0-4, 4-8, 8-12, 12-24, 24-48, and 48-72 hours post-dose. The total volume of urine for each interval will be recorded, and a 10 mL aliquot will be stored at -80°C until analysis.
2.4 Bioanalytical Method: LC-MS/MS
This method is for the quantitative analysis of Hydrochlorothiazide-¹³C₆ in human plasma.
2.4.1 Sample Preparation (Protein Precipitation):
-
Allow plasma samples, calibration standards, and quality control samples to thaw at room temperature.
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of hydrochlorothiazide).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
2.4.2 Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.9 µm particle size)[] |
| Mobile Phase | Isocratic elution with a mixture of 0.1% formic acid in water and methanol (e.g., 27:73, v/v)[2] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition (HCTZ-¹³C₆) | To be determined based on the precursor and product ions of Hydrochlorothiazide-¹³C₆ |
| MRM Transition (Internal Standard) | To be determined based on the specific internal standard used |
Data Presentation
Table 1: Pharmacokinetic Parameters of Hydrochlorothiazide-¹³C₆
| Parameter | Unit | Mean ± SD |
| Cₘₐₓ | ng/mL | To be determined |
| Tₘₐₓ | h | To be determined |
| AUC₀₋ₜ | ng·h/mL | To be determined |
| AUC₀₋ᵢₙf | ng·h/mL | To be determined |
| t₁/₂ | h | To be determined |
| CL/F | L/h | To be determined |
Table 2: Bioanalytical Method Validation Summary
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | To be determined |
| LLOQ | Signal-to-noise ratio ≥ 10 | To be determined |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | To be determined |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ) | To be determined |
| Recovery | Consistent and reproducible | To be determined |
| Matrix Effect | Within acceptable limits | To be determined |
Visualizations
Caption: Workflow of the Hydrochlorothiazide-¹³C₆ pharmacokinetic study.
Caption: Mechanism of action of Hydrochlorothiazide in the distal convoluted tubule.
References
Application Notes & Protocols: Bioanalytical Method Validation for Hydrochlorothiazide with a ¹³C₆ Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a comprehensive guide for the bioanalytical method validation of Hydrochlorothiazide (HCTZ) in human plasma using a stable isotope-labeled internal standard, ¹³C₆-Hydrochlorothiazide. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is intended for quantitative analysis to support pharmacokinetic and bioequivalence studies. The validation process adheres to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4][5][6]
Hydrochlorothiazide is a diuretic medication commonly used to treat high blood pressure and fluid retention. Accurate and reliable quantification of HCTZ in biological matrices is crucial for drug development and clinical monitoring. The use of a stable isotope-labeled internal standard, such as ¹³C₆-Hydrochlorothiazide, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variability in sample preparation and matrix effects.
Experimental Protocols
Materials and Reagents
-
Analytes: Hydrochlorothiazide (HCTZ) reference standard
-
Internal Standard: ¹³C₆-Hydrochlorothiazide (¹³C₆-HCTZ)
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (Milli-Q or equivalent)
-
Human plasma (K₂EDTA as anticoagulant)
-
-
Consumables:
-
Polypropylene tubes
-
Pipettes and tips
-
HPLC vials
-
Stock and Working Solutions Preparation
-
HCTZ Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of HCTZ reference standard in methanol.
-
¹³C₆-HCTZ Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of ¹³C₆-HCTZ in methanol.
-
Working Solutions: Prepare serial dilutions of the HCTZ stock solution in methanol:water (50:50, v/v) to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the ¹³C₆-HCTZ stock solution with methanol:water (50:50, v/v).
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards (CS): Spike blank human plasma with the appropriate HCTZ working solutions to achieve a concentration range of, for example, 1 to 500 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (LQC)
-
Medium QC (MQC)
-
High QC (HQC)
-
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample (blank, CS, QC, or study sample) in a polypropylene tube, add 50 µL of the ¹³C₆-HCTZ internal standard working solution (100 ng/mL) and vortex briefly.
-
Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30, v/v).[7]
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase and transfer to an HPLC vial for analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
HCTZ: m/z 296.0 → 205.0
-
¹³C₆-HCTZ: m/z 302.0 → 205.0 (Note: The precursor ion is shifted by +6 Da due to the six ¹³C atoms. The product ion may remain the same if the fragmentation does not involve the labeled part of the molecule).
-
-
Source Parameters: Optimize for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).
-
Bioanalytical Method Validation
The method validation should be conducted in accordance with regulatory guidelines and should include the following parameters:
Selectivity and Specificity
Analyze blank plasma samples from at least six different sources to ensure no significant interference at the retention times of HCTZ and ¹³C₆-HCTZ.
Linearity and Range
A calibration curve should be constructed by plotting the peak area ratio of HCTZ to ¹³C₆-HCTZ against the nominal concentration of HCTZ. The linearity should be evaluated using a weighted linear regression model. The acceptance criterion for the correlation coefficient (r²) should be ≥ 0.99.
Accuracy and Precision
Intra- and inter-day accuracy and precision should be assessed by analyzing replicate QC samples at four concentration levels (LLOQ, LQC, MQC, HQC) on at least three different days. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).
Recovery
The extraction recovery of HCTZ should be determined at three QC levels (LQC, MQC, HQC) by comparing the peak areas of extracted samples with those of post-extraction spiked samples.
Matrix Effect
The matrix effect should be evaluated by comparing the peak response of analytes in post-extraction spiked plasma from different sources with the peak response of neat solutions at the same concentration. The IS-normalized matrix factor should be calculated.
Stability
The stability of HCTZ in plasma should be assessed under various conditions that mimic sample handling and storage:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a specified period.
-
Long-Term Stability: At the intended storage temperature (e.g., -70°C) for a specified period.
-
Post-Preparative Stability: In the autosampler for a specified period.
Data Presentation
The quantitative results of the bioanalytical method validation are summarized in the following tables.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range (ng/mL) | 1 - 500 |
| Regression Equation | y = mx + c |
| Weighting Factor | 1/x² |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Intra-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 0.98 | 98.0 | 8.5 |
| LQC | 3.0 | 2.95 | 98.3 | 6.2 |
| MQC | 150 | 152.1 | 101.4 | 4.1 |
| HQC | 400 | 395.6 | 98.9 | 3.5 |
Table 3: Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=18) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 1.02 | 102.0 | 9.8 |
| LQC | 3.0 | 3.05 | 101.7 | 7.5 |
| MQC | 150 | 148.9 | 99.3 | 5.3 |
| HQC | 400 | 403.2 | 100.8 | 4.8 |
Table 4: Recovery and Matrix Effect
| QC Level | Mean Recovery (%) | IS Normalized Matrix Factor |
| LQC | 85.2 | 0.98 |
| MQC | 87.5 | 1.01 |
| HQC | 86.8 | 0.99 |
Table 5: Stability Assessment
| Stability Test | Storage Conditions | Concentration (ng/mL) | Stability (% of Nominal) |
| Freeze-Thaw (3 cycles) | -70°C to RT | LQC: 3.0 HQC: 400 | 97.5 98.2 |
| Bench-Top (6 hours) | Room Temperature | LQC: 3.0 HQC: 400 | 99.1 101.5 |
| Long-Term (30 days) | -70°C | LQC: 3.0 HQC: 400 | 96.8 97.9 |
| Post-Preparative (24 hours) | Autosampler (4°C) | LQC: 3.0 HQC: 400 | 102.3 100.9 |
Visualizations
Caption: Workflow for the extraction and analysis of Hydrochlorothiazide.
Caption: Key parameters for bioanalytical method validation.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. New FDA Guidance on Bioanalytical Method Validation | Kymos [kymos.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. bioanalysisforum.jp [bioanalysisforum.jp]
- 7. ijpcbs.com [ijpcbs.com]
Sample preparation and storage conditions for Hydrochlorothiazide-13C6 studies.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation, storage, and analysis of Hydrochlorothiazide-¹³C₆, a stable isotope-labeled internal standard crucial for accurate quantification of hydrochlorothiazide in biological matrices.
Storage and Stability
Proper storage of Hydrochlorothiazide-¹³C₆ is critical to maintain its integrity for use as an internal standard. Stability in biological samples post-collection is also a key consideration for reliable study outcomes.
Stock and Working Solutions
| Compound/Matrix | Storage Condition | Duration | Stability |
| Hydrochlorothiazide-¹³C₆ Powder | -20°C | 3 years | Stable |
| 4°C | 2 years | Stable | |
| Hydrochlorothiazide-¹³C₆ in Solvent | -80°C | 6 months | Stable |
| -20°C | 1 month | Stable | |
| Hydrochlorothiazide in Human Plasma (Unprocessed) | Room Temperature | At least 24 hours | ≥ 91% stable[1] |
| -20°C | 8 weeks | ≥ 98% stable[1] | |
| Freeze-Thaw Cycles (in Human Plasma) | -20°C to Room Temperature | 3 cycles | ≥ 102% stable[1] |
General Recommendations
-
Light Protection: Hydrochlorothiazide preparations should be protected from light.[2][3]
-
pH Considerations: Hydrochlorothiazide is more stable in acidic or neutral suspensions and degrades at a pH above 6.5.[4] In solution, it can undergo hydrolytic decomposition upon standing or heating.[5]
-
Aqueous Solutions: For aqueous solutions, it is recommended to prepare them at a temperature between 0-5°C to minimize degradation.[5]
Experimental Protocols
The following protocols are for the extraction of hydrochlorothiazide from human plasma using Hydrochlorothiazide-¹³C₆ as an internal standard, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from established methods for the extraction of hydrochlorothiazide from plasma.[4][6][7]
Materials:
-
Human plasma samples
-
Hydrochlorothiazide-¹³C₆ internal standard (IS) working solution
-
Methyl tert-butyl ether (MTBE) or a mixture of ethyl acetate and dichloromethane (e.g., 8:2 v/v)[4]
-
0.2 M Phosphate buffer (pH 6.0)
-
1 M Hydrochloric acid (HCl)
-
Methanol
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Aliquoting: Pipette 200 µL of human plasma (blank, calibration standard, quality control, or unknown sample) into a centrifuge tube.[4]
-
Internal Standard Spiking: Add a specified volume (e.g., 50 µL) of the Hydrochlorothiazide-¹³C₆ internal standard working solution to each tube (except for blank plasma).[4]
-
pH Adjustment: Add 2 mL of 0.2 M phosphate buffer (pH 6.0) to each tube and vortex mix for 1 minute. This adjusts the plasma pH to approximately 6.2 for optimal extraction.[7]
-
Extraction: Add 1 mL of the extraction solvent (e.g., ethyl acetate-dichloromethane, 8:2 v/v).[4]
-
Mixing: Vortex mix the samples vigorously for 10 minutes.
-
Centrifugation: Centrifuge the samples at 4000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.[4]
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean centrifuge tube.
-
Acid Wash (Optional but Recommended): Add 5 mL of 1 M HCl to the collected organic layer, vortex for 10 minutes, and centrifuge for 3 minutes. Transfer the organic layer to a new tube. This step helps to remove potential interferences.[7]
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase or a methanol/water mixture.[4]
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is based on established SPE methods for hydrochlorothiazide.[8][9]
Materials:
-
Human plasma samples
-
Hydrochlorothiazide-¹³C₆ internal standard (IS) working solution
-
SPE cartridges (e.g., Oasis HLB or RP-select B)
-
Methanol (for conditioning and elution)
-
Deionized water (for conditioning and washing)
-
SPE manifold
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Aliquot 121.4 µL of plasma into a clean tube. Add 13.6 µL of the standard spiking solution and 15 µL of the Hydrochlorothiazide-¹³C₆ internal standard spiking solution. For blank samples, add methanol instead of the spiking solutions. Mix well.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water to remove interfering substances.
-
Drying: Dry the cartridge under vacuum for a specified time.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis Parameters
The following are typical parameters for the analysis of hydrochlorothiazide. Optimization may be required based on the specific instrumentation.
| Parameter | Typical Setting |
| Chromatographic Column | C18 reversed-phase column (e.g., 50 x 4.6 mm, monolithic or 5 µm particle size)[6] |
| Mobile Phase | Acetonitrile and water (e.g., 80:20 v/v) with 5% isopropyl alcohol or Methanol and 2 mM ammonium acetate (pH 5.5) (80:20 v/v)[6][10] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Mass Transitions (MRM) | Hydrochlorothiazide: m/z 295.8 → 205.1 or 296.10 > 204.85[6][10] |
| Hydrochlorothiazide-¹³C₆ (example): m/z 301.8 → 211.1 (Note: Exact mass transition will depend on the specific labeled positions) |
Visualizations
Experimental Workflow
Signaling Pathway Inhibition
Hydrochlorothiazide has been shown to inhibit the transforming growth factor-beta (TGF-β)/Smad signaling pathway.[10][11] This pathway is involved in cellular processes such as growth, differentiation, and fibrosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijpcbs.com [ijpcbs.com]
- 6. researchgate.net [researchgate.net]
- 7. medwinpublishers.com [medwinpublishers.com]
- 8. Development of solid-phase extraction method and its application for determination of hydrochlorothiazide in human plasma using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Troubleshooting poor peak shape and resolution in chromatography.
Welcome to the technical support center for troubleshooting poor peak shape and resolution in your chromatography experiments. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered in liquid chromatography (LC) and gas chromatography (GC).
Frequently Asked Questions (FAQs)
Peak Shape Problems
1. Why is my peak tailing?
Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.[1][2] This is a common issue that can significantly affect resolution and integration, leading to inaccurate quantification.
Common Causes and Solutions:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase are a primary cause of tailing. In reversed-phase chromatography, acidic silanol groups on the silica-based packing can interact with basic analytes, causing tailing.[1][3][4]
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[2][6]
-
Column Degradation: The column's performance can degrade over time due to physical damage or contamination.[6][8] This can include the formation of a void at the column inlet or a blocked frit.[6][7]
-
Solution: Replace the column. Using a guard column can help extend the life of your analytical column.[6]
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak tailing.[8]
-
Solution: Use shorter, narrower tubing to connect the components of your HPLC system.[9]
-
-
Mobile Phase pH: An inappropriate mobile phase pH can cause tailing, especially if it is close to the analyte's pKa.[1][2]
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
-
Troubleshooting Workflow for Peak Tailing:
References
- 1. chromtech.com [chromtech.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. mastelf.com [mastelf.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 9. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
Stability issues of Hydrochlorothiazide and its labeled standard in biological matrices.
Welcome to the technical support center for Hydrochlorothiazide (HCTZ) and its labeled standards. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of HCTZ in biological matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that affect the stability of HCTZ in biological samples?
A1: The primary factors influencing HCTZ stability are pH, temperature, and light. HCTZ is susceptible to hydrolysis, particularly in alkaline conditions (pH > 6.5), leading to the formation of its main degradation product, 4-amino-6-chloro-1,3-benzenedisulfonamide (DSA).[1][2] It is also sensitive to heat and UV light, which can accelerate degradation.[2][3] Moisture can also contribute to the degradation of HCTZ, especially in solid forms.[4]
Q2: How should I store my plasma/serum samples containing HCTZ?
A2: For long-term storage, it is recommended to keep plasma samples at -20°C or colder. Studies have shown that HCTZ in unprocessed plasma is stable for at least eight weeks at -20°C (≥98% remaining)[5]. For short-term storage, HCTZ is stable in unprocessed plasma for at least 24 hours at room temperature (≥91% remaining)[5].
Q3: Is HCTZ stable during freeze-thaw cycles?
A3: Yes, HCTZ has demonstrated good stability through multiple freeze-thaw cycles. One study found that after three freeze-thaw cycles, the recovery of HCTZ in plasma was ≥102%[5]. This suggests that repeated freezing and thawing of samples is unlikely to be a significant source of variability in measurements.
Q4: What about the stability of isotopically labeled HCTZ used as an internal standard (IS)?
A4: While specific stability data for isotopically labeled HCTZ are not extensively published, it is a common and accepted practice in bioanalysis to assume that the stability of a deuterated or ¹³C-labeled internal standard is comparable to that of the unlabeled analyte. This is because the small change in mass does not significantly alter the chemical properties of the molecule. Therefore, the stability guidelines for HCTZ can be applied to its labeled standards. Any unusual behavior of the IS should be investigated during method validation.
Q5: My HCTZ recovery is low. What could be the cause?
A5: Low recovery of HCTZ can be due to several factors. Check for potential degradation by ensuring proper storage conditions (protection from light, appropriate temperature and pH). Evaluate your extraction procedure for efficiency. HCTZ is slightly soluble in water and insoluble in ether and chloroform, but soluble in dilute aqueous sodium hydroxide and methanol[6]. Ensure your extraction solvent is appropriate. Also, consider potential adsorption to container surfaces.
Q6: I am seeing a peak that I suspect is a degradant. How can I confirm this?
A6: The most common degradation product of HCTZ is 4-amino-6-chloro-1,3-benzenedisulfonamide (DSA) resulting from hydrolysis[2]. You can confirm the identity of a suspected degradant peak by running a forced degradation study (see Experimental Protocols section) and comparing the retention time of the peak in your study samples to the one generated under stress conditions. For definitive identification, LC-MS/MS analysis can be used to determine the mass of the unknown peak and compare it to the expected mass of known degradants.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low analyte response in QC samples and study samples | 1. Degradation during storage: Samples stored at improper temperature, exposed to light, or at an inappropriate pH.2. Degradation during sample processing: Prolonged exposure to room temperature or incompatible solvents.3. Inefficient extraction: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be optimal for HCTZ. | 1. Review sample storage history. Ensure samples were consistently stored at ≤ -20°C and protected from light.2. Minimize the time samples are at room temperature. Process samples on ice if necessary.3. Optimize the extraction procedure. Test different solvents or SPE cartridges. A solid-phase extraction on an RP-select B cartridge has been shown to be effective[6]. |
| High variability in replicate analyses | 1. Inconsistent sample handling: Differences in timing or temperature during sample processing.2. Freeze-thaw instability (less likely but possible): Multiple freeze-thaw cycles.3. Autosampler instability: Degradation of the analyte in the processed sample while sitting in the autosampler. | 1. Standardize the sample handling procedure for all samples.2. Limit the number of freeze-thaw cycles if possible, although HCTZ is generally stable[5].3. Perform an autosampler stability study by reinjecting samples after they have been in the autosampler for a defined period (e.g., 24 hours). |
| Appearance of unexpected peaks in chromatograms | 1. Analyte degradation: Formation of degradation products like DSA.2. Interference from biological matrix: Endogenous components of the matrix may co-elute with the analyte or its internal standard.3. Contamination: Contamination from collection tubes, solvents, or lab equipment. | 1. Conduct a forced degradation study to identify potential degradant peaks.2. Optimize the chromatographic method (e.g., change the mobile phase composition, gradient, or column) to improve separation.3. Analyze blank matrix samples to identify interfering peaks. Ensure high purity of solvents and clean equipment. |
| Internal Standard (IS) response is erratic or low | 1. IS instability: The labeled standard may be degrading.2. Errors in IS addition: Inconsistent volume of IS added to samples.3. Ion suppression/enhancement (for LC-MS/MS): Matrix components may be affecting the ionization of the IS. | 1. As the stability of the labeled IS is expected to mirror HCTZ, check the storage and handling conditions. Prepare fresh IS stock solutions.2. Verify the precision of the pipette used for adding the IS.3. Investigate matrix effects by comparing the IS response in neat solution versus in extracted blank matrix. Adjust chromatography to separate the IS from the interfering components. |
Stability Data Summary
The following tables summarize the stability of HCTZ under various conditions as reported in the literature.
Table 1: Stability of Hydrochlorothiazide in Unprocessed Human Plasma
| Condition | Duration | Temperature | Analyte Remaining (%) | Reference |
| Short-term | 24 hours | Room Temperature | ≥ 91% | [5] |
| Long-term | 8 weeks | -20°C | ≥ 98% | [5] |
| Freeze-Thaw | 3 cycles | -20°C to Room Temp. | ≥ 102% | [5] |
Table 2: Results of Forced Degradation Studies for Hydrochlorothiazide
| Stress Condition | Details | % Degradation | Degradation Products Observed | Reference(s) |
| Acid Hydrolysis | 6M HCl, 75°C, 24 hours | Resistant (minimal degradation) | - | [3] |
| Base Hydrolysis | 0.03 - 6M NaOH | Sensitive | 4-amino-6-chloro-1,3-benzenedisulfonamide (DSA) | [2][3][7] |
| Oxidative Stress | 0.1% H₂O₂ | 42.6% | Yes | [3][7] |
| Thermal Stress | 75°C, 24 hours | Resistant (minimal degradation) | - | [3] |
| Photolytic Stress | UV light | Resistant (minimal degradation) | Photodegradation to chlorothiazide can occur under some conditions. | [2][3] |
| Alkaline pH | pH 9.5, 60°C, 48 hours | Degradation observed | 4-amino-6-chloro-1,3-benzenedisulfonamide (DSA) | [2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Hydrochlorothiazide
This protocol is a general guideline for performing a forced degradation study to identify potential degradation products and to establish the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of HCTZ at a concentration of approximately 1 mg/mL in methanol[7].
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1M HCl. Heat at 60-80°C for a specified period (e.g., 2-24 hours). Cool and neutralize with 1M NaOH.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1M NaOH. Keep at room temperature or heat gently for a specified period. Cool and neutralize with 0.1M HCl[7].
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3-30% hydrogen peroxide. Keep at room temperature for a specified period[7].
-
Thermal Degradation: Place the solid drug powder and the stock solution in an oven at a high temperature (e.g., 75°C) for 24-48 hours[3].
-
Photodegradation: Expose the solid drug powder and the stock solution to UV light (e.g., 254 nm) or sunlight for a cumulative period (e.g., 30 hours)[7].
3. Sample Analysis:
-
Dilute the stressed samples with the mobile phase to a suitable concentration (e.g., 100 µg/mL)[7].
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method
The following is an example of an HPLC method that has been shown to be stability-indicating for HCTZ.
-
Column: Reversed-phase C18 column[6].
-
Mobile Phase: Methanol:Buffer pH 3.2 (60:40 v/v)[7]. The buffer can be a phosphate buffer.
-
Flow Rate: 1.0 mL/min[7].
-
Injection Volume: 20 µL[7].
-
Detection: UV at 270 nm[7].
-
Internal Standard (optional but recommended): Sulfadiazine or another suitable compound that is well-resolved from HCTZ and its degradants[8].
Visualizations
Caption: Major degradation pathways of Hydrochlorothiazide.
Caption: General workflow for assessing HCTZ stability in biological matrices.
Caption: Decision tree for troubleshooting low HCTZ recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of selected chlorinated thiazide diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Stability study of losartan/hydrochlorothiazide tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsm.com [ijpsm.com]
- 7. japsonline.com [japsonline.com]
- 8. Stability-indicating assay for hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Extraction Protocols for Improved Analyte Recovery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analyte extraction protocols for enhanced recovery.
Troubleshooting Guides
This section addresses specific issues that may arise during common extraction procedures, offering potential causes and solutions in a question-and-answer format.
Solid-Phase Extraction (SPE) Troubleshooting
Question: Why is my analyte recovery low after Solid-Phase Extraction (SPE)?
Answer:
Low analyte recovery in SPE can stem from several factors throughout the extraction process. A systematic approach to troubleshooting is crucial to identify the root cause. The first step is to determine at which stage the analyte is being lost by collecting and analyzing fractions from each step (load, wash, and elution).[1]
Potential Causes and Solutions:
| Potential Cause | Solution |
| Analyte Found in the Loading Fraction (Flow-through) | |
| Incorrect Sorbent Choice | Ensure the sorbent chemistry matches the analyte's properties (e.g., use a reversed-phase sorbent for nonpolar analytes in a polar matrix).[2] |
| "Too Strong" Sample Solvent | Dilute the sample with a "weaker" solvent to ensure the analyte can be retained by the sorbent.[3] |
| Incorrect Sample pH | Adjust the sample pH to ensure the analyte is in a neutral state for reversed-phase SPE or a charged state for ion-exchange SPE to maximize retention.[3] |
| Sorbent Overload | Decrease the sample volume or increase the sorbent mass to avoid exceeding the sorbent's capacity.[3] |
| High Flow Rate | Decrease the sample loading flow rate to allow sufficient interaction time between the analyte and the sorbent.[2] |
| Improper Column Conditioning | Ensure the sorbent bed is fully wetted by conditioning with an appropriate solvent (e.g., methanol for reversed-phase) followed by equilibration with a solvent similar to the sample matrix. Do not let the sorbent dry out before loading the sample.[2][3] |
| Analyte Found in the Wash Fraction | |
| Wash Solvent is Too Strong | Use a weaker wash solvent that will remove interferences without eluting the analyte of interest. You can gradually increase the organic concentration in the wash solvent to find the optimal strength. |
| Incorrect Wash Solvent pH | Maintain the pH of the wash solvent to be the same as the loading solution to ensure the analyte remains in its retained form.[1] |
| Analyte Not Found in Any Fraction (Irreversible Binding) | |
| Elution Solvent is Too Weak | Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent). For ion-exchange, adjust the pH or ionic strength of the elution solvent to disrupt the interaction between the analyte and the sorbent.[2] |
| Insufficient Elution Volume | Increase the volume of the elution solvent to ensure complete elution of the analyte. Using multiple, smaller elution volumes can sometimes be more effective than one large volume.[2] |
Question: How can I improve the reproducibility of my SPE method?
Answer:
Poor reproducibility in SPE is often linked to inconsistent execution of the protocol.
Key Factors for Improving Reproducibility:
-
Consistent Conditioning and Equilibration: Always ensure the sorbent is properly conditioned and equilibrated before sample loading. Avoid letting the cartridge dry out between steps.[2]
-
Controlled Flow Rates: Use a vacuum manifold or automated system to maintain consistent flow rates during sample loading, washing, and elution.
-
Avoid Overloading: Do not exceed the capacity of the SPE cartridge.
-
Thorough Mixing: Ensure the sample is well-mixed before loading.
Liquid-Liquid Extraction (LLE) Troubleshooting
Question: My analyte recovery is poor after Liquid-Liquid Extraction (LLE). What can I do?
Answer:
Improving recovery in LLE involves optimizing the partitioning of the analyte from the aqueous phase to the organic phase. This is heavily influenced by the physicochemical properties of the analyte and the choice of solvents.[4]
Strategies for Improving LLE Recovery:
| Strategy | Description |
| Optimize Solvent Selection | The choice of the organic extraction solvent is critical. The polarity of the solvent should be matched to the polarity of the analyte. A good starting point is to consider the analyte's LogP value, which indicates its hydrophobicity. A higher LogP value suggests a greater affinity for the organic phase.[4] |
| Adjust Aqueous Phase pH | For ionizable analytes, adjusting the pH of the aqueous sample is crucial. To maximize partitioning into the organic phase, the analyte should be in its neutral form. For acidic analytes, adjust the pH to be at least two units below the analyte's pKa. For basic analytes, adjust the pH to be at least two units above the pKa.[4] |
| Increase Solvent-to-Sample Ratio | A higher ratio of organic solvent to aqueous sample can improve recovery. A ratio of 7:1 is often considered a good starting point, but this can be optimized based on the analyte's partition coefficient.[4] |
| "Salting Out" | For hydrophilic analytes, adding a high concentration of a simple salt (e.g., sodium sulfate) to the aqueous phase can decrease the analyte's solubility in the aqueous layer and drive it into the organic phase, thereby improving recovery.[4] |
| Perform Back Extraction | To improve selectivity and further purify the analyte, a back extraction can be performed. After the initial extraction into the organic phase, the analyte can be re-extracted into a fresh aqueous phase where the pH is adjusted to make the analyte charged (hydrophilic), leaving neutral impurities behind in the organic layer.[5] |
Question: I'm observing an emulsion at the interface of my two liquid phases. How can I resolve this?
Answer:
Emulsion formation is a common issue in LLE, particularly with complex sample matrices.
Methods to Break Emulsions:
-
Time: Allow the mixture to stand for a longer period.
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking.
-
Centrifugation: If the volume is small enough, centrifuging the mixture can help separate the layers.
-
Addition of Salt: Adding a small amount of a saturated salt solution (brine) can help break the emulsion.
-
Filtration: Passing the mixture through a filter aid like Celite can sometimes resolve the emulsion.
Protein Precipitation Troubleshooting
Question: What could be the reason for low analyte recovery after protein precipitation?
Answer:
While protein precipitation is a relatively simple technique, several factors can lead to poor analyte recovery.
Common Causes for Low Recovery in Protein Precipitation:
| Potential Cause | Solution |
| Analyte Co-precipitation | The analyte may be trapped within the precipitated protein pellet. To mitigate this, optimize the type and volume of the precipitating solvent. Acetonitrile is often more efficient at protein removal than methanol or ethanol.[1][2] A higher solvent-to-sample ratio (e.g., 3:1 or 5:1) can also improve recovery.[1] |
| Incomplete Protein Precipitation | If proteins are not fully precipitated, they can interfere with downstream analysis. Ensure thorough mixing of the sample with the precipitation solvent and allow sufficient time for precipitation to occur. |
| Analyte Instability | The chosen precipitation method (e.g., using a strong acid) might degrade the analyte. Consider using a milder method like organic solvent precipitation. |
| Analyte Adsorption | The analyte may adsorb to the surface of the collection tube or pipette tips. Using low-binding labware can help minimize this issue. |
Data Presentation: Analyte Recovery Under Different Conditions
The following tables summarize quantitative data on how different experimental parameters can affect analyte recovery.
Table 1: Comparison of Protein Removal Efficiency by Different Solvents
| Precipitation Solvent | Protein Removal Efficiency |
| Acetonitrile | ~93.2% - 98% |
| Methanol | ~88.7% - 98% |
| Ethanol | ~88.6% - 96% |
| Data compiled from multiple sources. Actual efficiency can vary based on the specific protocol and sample matrix.[2][3] |
Table 2: Analyte Recovery Comparison for Different Extraction Techniques
| Analyte | Extraction Technique | Solvent/Sorbent | Recovery Rate |
| Fexofenadine | Liquid-Liquid Extraction | Not Specified | 33-42% |
| Fexofenadine | Protein Precipitation | Methanol | >90% |
| Various Acidic Analytes | Liquid-Liquid Extraction | Not Specified | <30% |
| Whole Cell Lysate Proteins | Protein Precipitation | Ethanol | >90% |
| This table provides examples of recovery rates for specific analytes under different extraction conditions. |
Table 3: Effect of pH on Liquid-Liquid Extraction Recovery of a Metal Ion (M²⁺)
| pH of Aqueous Phase | Extraction Efficiency |
| 1.00 | 0.40% |
| 3.00 | 97.8% |
| Illustrates the significant impact of pH on the extraction of a pH-sensitive analyte.[6] |
Experimental Protocols
This section provides detailed methodologies for key extraction techniques.
Detailed Protocol for Solid-Phase Extraction (SPE)
This protocol outlines a general procedure for SPE using a reversed-phase sorbent.
-
Conditioning: Pass 1-2 column volumes of a strong organic solvent (e.g., methanol or acetonitrile) through the SPE cartridge to activate the sorbent.[7]
-
Equilibration: Flush the cartridge with 1-2 column volumes of a solvent that matches the sample matrix (e.g., deionized water or a specific buffer) to prepare the sorbent for sample loading. Do not allow the sorbent to dry.[7]
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 0.5–1 mL/min) to ensure adequate interaction between the analyte and the sorbent.[7]
-
Washing: Pass a weak solvent (a mixture of the equilibration solvent and a small amount of organic solvent) through the cartridge to remove weakly bound interferences.
-
Elution: Elute the analyte of interest by passing a strong organic solvent through the cartridge. Collect the eluate for analysis. To increase the concentration of the final extract, use the smallest volume of elution solvent necessary for complete recovery.
Step-by-Step Liquid-Liquid Extraction (LLE) Protocol
This protocol describes a typical LLE procedure using a separatory funnel.
-
Preparation: Ensure the separatory funnel is clean and the stopcock is closed and properly lubricated.
-
Addition of Liquids: Add the aqueous sample and the immiscible organic extraction solvent to the separatory funnel. The total volume should not exceed two-thirds of the funnel's capacity.
-
Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake the funnel gently for a few minutes to allow for the partitioning of the analyte. Periodically vent the funnel.
-
Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate.
-
Collection: Carefully drain the lower layer through the stopcock. Then, pour the upper layer out through the top opening of the funnel to avoid contamination.
-
Repeat (Optional): The aqueous layer can be extracted again with fresh organic solvent to improve recovery. The organic extracts are then typically combined.
Protein Precipitation Protocol using Acetonitrile
This protocol details a common method for precipitating proteins from a biological sample.
-
Sample Preparation: Aliquot your biological sample (e.g., plasma, serum) into a microcentrifuge tube.
-
Solvent Addition: Add cold acetonitrile to the sample at a ratio of 3:1 (acetonitrile:sample).
-
Mixing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and denaturation of proteins.
-
Incubation: Incubate the mixture on ice or at -20°C for 10-20 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the analyte of interest, without disturbing the protein pellet. The supernatant is now ready for further analysis.
Mandatory Visualizations
Troubleshooting Workflow for Low Analyte Recovery in SPE
References
- 1. agilent.com [agilent.com]
- 2. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Isotopic Interference in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve issues related to isotopic interference in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in mass spectrometry?
Isotopic interference occurs when ions of different elemental or molecular composition have the same nominal mass-to-charge ratio (m/z), leading to overlapping signals in the mass spectrum. This can compromise the accuracy and precision of quantitative and qualitative analyses. There are two primary types of isotopic interference: isobaric and polyatomic.[1][2]
-
Isobaric interference: This happens when isotopes of different elements have the same mass number. For example, ⁵⁸Fe and ⁵⁸Ni are isobaric and will appear at the same m/z value in a mass spectrum.[1][3]
-
Polyatomic (or molecular) interference: This arises from the formation of molecular ions in the plasma or ion source that have the same nominal mass as the analyte of interest.[1][2] A common example is the interference of ⁴⁰Ar³⁵Cl⁺ on ⁷⁵As⁺ in inductively coupled plasma mass spectrometry (ICP-MS).[1]
Q2: How can I identify potential isotopic interferences in my experiment?
Identifying potential interferences involves a combination of theoretical prediction and experimental verification:
-
Consult Isotope Tables: Review tables of natural isotopic abundances to identify potential isobaric interferences for your analyte of interest.
-
Analyze Your Matrix: Consider the composition of your sample matrix, solvents, and plasma gas.[1] High concentrations of elements like argon, chlorine, sulfur, or sodium can lead to the formation of polyatomic ions.[4]
-
Run a Blank: Analyze a blank sample (containing the matrix but not the analyte) to identify background signals that may overlap with your analyte's m/z.
-
Use High-Resolution Mass Spectrometry (HR-MS): If available, HR-MS can often resolve ions with the same nominal mass but different exact masses, helping to distinguish between your analyte and interfering species.[5]
Q3: What are the common strategies to minimize or correct for isotopic interference?
Several strategies can be employed to mitigate the effects of isotopic interference:
-
Instrumental Approaches:
-
Collision/Reaction Cells (in ICP-MS): These devices are placed before the mass analyzer and are filled with a gas that can react with or physically separate interfering ions from the analyte ions.[2] For instance, helium can be used as a collision gas to reduce the kinetic energy of larger polyatomic ions, allowing them to be filtered out.[2]
-
High-Resolution Mass Spectrometry (HR-MS): By providing sufficient mass resolving power, HR-MS can separate analyte signals from interfering ions with slightly different exact masses.[5]
-
Optimizing Plasma Conditions: In ICP-MS, adjusting plasma parameters can help minimize the formation of certain polyatomic ions.[5]
-
-
Methodological Approaches:
-
Selection of an Interference-Free Isotope: When possible, choose to monitor an isotope of your analyte that is not subject to known interferences.[1]
-
Mathematical Correction: This involves measuring a different isotope of the interfering element and using its known isotopic abundance to calculate and subtract the contribution of the interference from the analyte signal.[1][6]
-
Sample Preparation: Removing the matrix component causing the interference before analysis can be an effective strategy.[7]
-
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): In quantitative LC-MS/MS, using a SIL-IS can help correct for interferences, but it's crucial to ensure the SIL-IS itself doesn't suffer from or cause interference.[8][9] A methodology for accurately calculating and mitigating isotopic interferences in such assays has been developed.[10]
Troubleshooting Guides
Problem: I am observing a higher-than-expected signal for my analyte, and I suspect an isotopic interference.
Troubleshooting Steps:
-
Identify the Potential Interference:
-
Review the elemental composition of your sample matrix and any acids or solvents used in sample preparation.
-
Consult a table of common polyatomic interferences in your type of mass spectrometry (e.g., ICP-MS).
-
-
Confirm the Presence of an Interference:
-
Analyze a blank sample containing only the matrix. A signal at the analyte's m/z indicates a background interference.
-
If you have access to a high-resolution instrument, check if the peak at the analyte's m/z is a singlet or a multiplet. A multiplet confirms the presence of multiple species.
-
-
Implement a Correction Strategy:
-
Choose an alternative isotope: If your analyte has other isotopes, check if they are free from interference.[1]
-
Apply a mathematical correction: If an alternative isotope is not available, measure a non-interfered isotope of the interfering element and calculate the correction factor based on natural isotopic abundances.[1]
-
Utilize collision/reaction cell technology (ICP-MS): If your instrument is equipped with a collision/reaction cell, use an appropriate gas to remove the polyatomic interference.[2][4]
-
Problem: My calibration curve is non-linear, which might be due to isotopic interference between my analyte and the stable isotope-labeled internal standard.
Troubleshooting Steps:
-
Investigate the "Cross-Talk": Naturally occurring isotopes of the analyte can contribute to the signal of the internal standard, especially for larger molecules or those containing elements with rich isotopic patterns (e.g., Cl, Br, S).[8]
-
Evaluate the Isotopic Purity of the Internal Standard: Ensure that the internal standard is not contaminated with the unlabeled analyte.
-
Employ a Nonlinear Calibration Function: A nonlinear fitting model can be used to accurately quantitate the data by accounting for the mutual interference between the analyte and the internal standard.[8]
-
Select a Different Isotopic Label: When synthesizing the internal standard, choose a labeling scheme that minimizes the potential for isotopic overlap. A methodology for calculating potential interferences before synthesis can save significant time and resources.[10]
Quantitative Data Summary
Table 1: Common Polyatomic Interferences in ICP-MS
| Analyte Isotope | m/z | Interfering Species | Source of Interference |
| ⁵¹V⁺ | 51 | ³⁵Cl¹⁶O⁺ | Chlorine-containing matrix |
| ⁵²Cr⁺ | 52 | ⁴⁰Ar¹²C⁺ | Argon plasma, carbon from sample |
| ⁵⁶Fe⁺ | 56 | ⁴⁰Ar¹⁶O⁺ | Argon plasma, oxygen from water |
| ⁶³Cu⁺ | 63 | ⁴⁰Ar²³Na⁺ | Argon plasma, sodium from matrix |
| ⁷⁵As⁺ | 75 | ⁴⁰Ar³⁵Cl⁺ | Argon plasma, chlorine from matrix |
| ⁸⁰Se⁺ | 80 | ⁴⁰Ar⁴⁰Ar⁺ | Argon plasma |
Table 2: Natural Abundances of Selected Isotopes
| Element | Isotope | Mass (amu) | Natural Abundance (%) |
| Iron (Fe) | ⁵⁴Fe | 53.9396 | 5.845 |
| ⁵⁶Fe | 55.9349 | 91.754 | |
| ⁵⁷Fe | 56.9354 | 2.119 | |
| ⁵⁸Fe | 57.9333 | 0.282 | |
| Nickel (Ni) | ⁵⁸Ni | 57.9353 | 68.077 |
| ⁶⁰Ni | 59.9308 | 26.223 | |
| ⁶¹Ni | 60.9311 | 1.140 | |
| ⁶²Ni | 61.9283 | 3.634 | |
| ⁶⁴Ni | 63.9280 | 0.926 | |
| Chlorine (Cl) | ³⁵Cl | 34.9689 | 75.77 |
| ³⁷Cl | 36.9659 | 24.23 | |
| Argon (Ar) | ³⁶Ar | 35.9675 | 0.337 |
| ³⁸Ar | 37.9627 | 0.063 | |
| ⁴⁰Ar | 39.9624 | 99.600 |
Experimental Protocols
Protocol 1: Mathematical Correction for Isobaric Interference
This protocol describes the process for correcting the interference of an isobaric element on the analyte of interest. The example used is the correction for the interference of ¹¹⁴Sn on ¹¹⁴Cd.[1]
-
Select Isotopes:
-
Analyte isotope with interference: ¹¹⁴Cd
-
Interfering isotope: ¹¹⁴Sn
-
Interference-free isotope of the interfering element: ¹¹⁸Sn
-
-
Measure Intensities:
-
Measure the signal intensity at m/z 114 (which includes both ¹¹⁴Cd and ¹¹⁴Sn).
-
Measure the signal intensity at m/z 118 (which represents ¹¹⁸Sn).
-
-
Calculate the Contribution of the Interference:
-
Use the known natural isotopic abundances of ¹¹⁴Sn (0.65%) and ¹¹⁸Sn (24.23%).
-
The contribution of ¹¹⁴Sn to the signal at m/z 114 can be calculated using the following equation: Intensity of ¹¹⁴Sn = (Intensity of ¹¹⁸Sn / 0.2423) * 0.0065
-
-
Correct the Analyte Signal:
-
Subtract the calculated intensity of the interfering isotope from the total intensity measured at the analyte's m/z: Corrected Intensity of ¹¹⁴Cd = Total Intensity at m/z 114 - Intensity of ¹¹⁴Sn
-
-
Software Implementation: This correction equation can often be entered directly into the instrument's software for automatic, real-time correction.[1]
Visualizations
Caption: Main types of isotopic interference in mass spectrometry.
Caption: A logical workflow for troubleshooting isotopic interference.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. How to Improve Your ICP-MS Analysis, Part 2: Interferences [thermofisher.com]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 6. Internal correction of spectral interferences and mass bias in ICP-MS using isotope pattern deconvolution: Application to the determination of selenium in biological samples by isotope dilution analysis - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of an analytical method for Hydrochlorothiazide according to ICH guidelines.
This guide provides a comprehensive comparison of different analytical methods for the quantification of Hydrochlorothiazide, with a focus on validation according to ICH guidelines. The information is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of a suitable analytical method.
Data Presentation: A Comparative Analysis of Validation Parameters
The performance of various analytical methods for Hydrochlorothiazide, including High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC), are summarized below. The data is compiled from multiple studies and presented to facilitate a clear comparison of key validation parameters as outlined in the ICH Q2(R1) guideline.
Table 1: Linearity
| Method | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| HPLC Method 1 | 4.0 - 50 | > 0.999 | [1] |
| HPLC Method 2 | 250 - 1200 | 0.9995 | [2] |
| UV-Vis Method 1 | 5.0 - 30.0 (in Distilled Water) | 0.999 | [3] |
| UV-Vis Method 2 | 1.0 - 30.0 (in 0.01N NaOH) | 0.998 | [3] |
| HPTLC Method 1 | 0.1 - 0.35 (ng/spot) | 0.998 | [4] |
Table 2: Accuracy (% Recovery)
| Method | Concentration Level | % Recovery | Reference |
| HPLC Method 1 | Not Specified | 98.7 | [2] |
| HPLC Method 2 | 50%, 100%, 150% | 99.71% - 99.47% | [5] |
| UV-Vis Method 1 | 80%, 100%, 120% | 99% - 101% | [6] |
| UV-Vis Method 2 | Not Specified | 98.13% - 99.12% | [3] |
| HPTLC Method 1 | Not Specified | 98.54 ± 1.80 | [5] |
Table 3: Precision (%RSD)
| Method | Precision Type | %RSD | Reference |
| HPLC Method 1 | Method Precision | 1.52 | [2] |
| HPLC Method 2 | Method Precision | 0.82 | [5] |
| UV-Vis Method 1 | Repeatability | < 2 | [3] |
| HPTLC Method 1 | Intra-day | 0.84 - 1.85 | [5] |
| HPTLC Method 2 | Inter-day | 0.31 - 1.68 | [5] |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Method | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| HPLC Method 1 | 0.5 | 1.7 | [7] |
| HPLC Method 2 | 5.014 | 1.327 | [5] |
| UV-Vis Method 1 | 0.120 - 0.350 | 0.364 - 1.061 | [6] |
| HPTLC Method 1 | 0.055 (ng/spot) | 0.150 (ng/spot) | [8] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on the referenced studies and adhere to the principles of analytical method validation.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of Hydrochlorothiazide in bulk and pharmaceutical dosage forms.
1. Instrumentation:
-
HPLC system with a UV-Vis detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase Preparation:
-
Prepare a mixture of methanol and water (65:35 v/v).[5]
-
Adjust the pH to 3.0 with orthophosphoric acid.[5]
-
Filter and degas the mobile phase prior to use.
3. Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Hydrochlorothiazide reference standard in the mobile phase to obtain a stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 50-250 µg/mL).[5]
4. Sample Preparation:
-
For tablets, weigh and finely powder a representative number of tablets.
-
Transfer an amount of powder equivalent to a single dose of Hydrochlorothiazide into a volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve, and dilute to volume.
-
Filter the solution before injection.
5. Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Detection wavelength: 265 nm[5]
-
Column temperature: Ambient
6. Validation Procedure:
-
Linearity: Inject the series of standard solutions and construct a calibration curve by plotting peak area against concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the standard drug at different levels (e.g., 50%, 100%, 150%).[5]
-
Precision: Assess repeatability by injecting multiple preparations of the same sample and intermediate precision by having a different analyst perform the analysis on a different day.
-
Specificity: Analyze a placebo sample to ensure no interference at the retention time of Hydrochlorothiazide. Conduct forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to demonstrate that the method can resolve the drug from its degradation products.[9]
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min) to evaluate the method's reliability.
UV-Vis Spectrophotometric Method
This is a simpler and more rapid method suitable for routine quality control.
1. Instrumentation:
-
UV-Vis Spectrophotometer.
2. Solvent:
-
Distilled water or 0.01N Sodium Hydroxide.[3]
3. Standard Solution Preparation:
-
Prepare a stock solution of Hydrochlorothiazide reference standard in the chosen solvent.
-
Prepare a series of working standards by diluting the stock solution to cover the linear range (e.g., 5-30 µg/mL).[3]
4. Sample Preparation:
-
Prepare the sample solution as described in the HPLC method, using the same solvent as for the standards.
5. Measurement:
-
Scan the standard solutions to determine the wavelength of maximum absorbance (λmax), which is typically around 272 nm.[3]
-
Measure the absorbance of the standard and sample solutions at the λmax.
6. Validation Procedure:
-
Follow a similar validation strategy as for the HPLC method, with absorbance values used instead of peak areas.
High-Performance Thin-Layer Chromatography (HPTLC) Method
This method offers high throughput and is suitable for the simultaneous analysis of multiple samples.
1. Instrumentation:
-
HPTLC system with a densitometric scanner.
-
Pre-coated silica gel 60 F254 plates.
2. Mobile Phase:
-
A mixture of chloroform, methanol, and toluene (2:5:5 v/v/v).[8]
3. Standard and Sample Application:
-
Apply the standard and sample solutions as bands onto the HPTLC plate using an automated applicator.
4. Development and Densitometric Analysis:
-
Develop the plate in a saturated chromatographic chamber with the mobile phase.
-
After development, dry the plate and scan it densitometrically at the wavelength of maximum absorbance (e.g., 272 nm).[8]
5. Validation Procedure:
-
Validate the method for linearity, accuracy, precision, specificity, LOD, and LOQ as per ICH guidelines, using the peak areas from the densitometric scan.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the validation of an analytical method for Hydrochlorothiazide.
Caption: Workflow for the validation of an analytical method for Hydrochlorothiazide.
Caption: Interrelationship of analytical method validation parameters.
References
- 1. Stability Indicating RP-HPLC Method for Quantification of Impurities in Valsartan and Hydrochlorothiazide FDC Tablet Dosage Form [scirp.org]
- 2. ijpsm.com [ijpsm.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. technoarete.org [technoarete.org]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies for Telmisartan and Hydrochlorothiazide - ProQuest [proquest.com]
- 7. akjournals.com [akjournals.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. rroij.com [rroij.com]
A Head-to-Head Comparison: Hydrochlorothiazide-13C6 vs. Deuterated Internal Standards for Bioanalytical Assays
In the landscape of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, thereby compensating for variability. This guide provides an objective comparison between Hydrochlorothiazide-13C6, a stable isotope-labeled (SIL) internal standard with carbon-13 isotopes, and traditional deuterated internal standards for the quantification of hydrochlorothiazide.
Stable isotope-labeled internal standards are the gold standard in LC-MS-based bioanalysis, with 13C-labeled and deuterium-labeled compounds being the most common. While both serve the same fundamental purpose, their intrinsic physicochemical properties can lead to significant differences in analytical performance. As research from various studies suggests, 13C-labeled internal standards are often considered superior for analytical purposes when compared to their deuterated counterparts.[1][2]
Performance Characteristics: A Tabular Comparison
The following tables summarize the key performance characteristics of this compound versus deuterated hydrochlorothiazide internal standards, based on established principles and comparative studies of SIL internal standards.
Table 1: Physicochemical and Chromatographic Properties
| Feature | This compound | Deuterated Hydrochlorothiazide | Rationale & Supporting Data |
| Co-elution with Analyte | Excellent (near-perfect co-elution) | Variable (potential for chromatographic shift) | 13C-labeled standards exhibit virtually identical chromatographic behavior to the unlabeled analyte, ensuring they experience the same degree of matrix effects.[1][3][4] Deuterated standards can have altered retention times due to the deuterium isotope effect, leading to differential ion suppression or enhancement.[4][5][6][7] |
| Isotope Effect | Minimal | More Pronounced | The larger relative mass difference between deuterium and hydrogen can alter a molecule's physicochemical properties, affecting its chromatographic retention and fragmentation.[1][6] The smaller mass difference between 13C and 12C results in negligible isotope effects. |
| Label Stability | High (covalent C-C bonds) | Potential for back-exchange | 13C labels are integrated into the carbon skeleton and are not susceptible to exchange.[2][8] Deuterium labels, particularly on heteroatoms or activated carbon atoms, can be prone to exchange with protons from the solvent or matrix.[8] |
| Mass Difference from Analyte | +6 Da | Variable (typically +2 to +5 Da) | A sufficient mass difference is necessary to prevent isotopic crosstalk. Both can be designed to have an adequate mass shift. |
Table 2: Impact on Bioanalytical Assay Performance
| Parameter | This compound | Deuterated Hydrochlorothiazide | Rationale & Supporting Data |
| Compensation for Matrix Effects | Superior | Can be compromised | Near-perfect co-elution allows 13C-labeled standards to more accurately compensate for ion suppression or enhancement.[3][9] Chromatographic shifts in deuterated standards can lead to inaccurate correction for matrix effects.[5] |
| Accuracy & Precision | Higher | Potentially Lower | By effectively correcting for variability, 13C-labeled standards generally lead to improved accuracy and precision in quantitative results. |
| Method Robustness | More Robust | Less Robust | The stability and consistent co-elution of 13C-labeled standards contribute to a more rugged and reliable bioanalytical method. |
| Cost & Availability | Generally higher cost, less common | Lower cost, more widely available | The synthesis of 13C-labeled compounds is typically more complex and expensive than deuteration.[2][10] |
Experimental Protocol: Quantification of Hydrochlorothiazide in Human Plasma using LC-MS/MS
This section outlines a representative experimental protocol for the quantitative analysis of hydrochlorothiazide in human plasma, adaptable for use with either this compound or a deuterated internal standard.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 1 µg/mL of this compound in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI negative.
-
MRM Transitions:
-
Hydrochlorothiazide: To be optimized (e.g., m/z 296.0 -> 205.0).
-
This compound: To be optimized (e.g., m/z 302.0 -> 211.0).
-
Deuterated Hydrochlorothiazide: To be optimized based on the specific mass increase.
-
3. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the analyte concentration of prepared standards.
-
The concentration of hydrochlorothiazide in the plasma samples is determined from the calibration curve.
Visualizing the Workflow and Rationale
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationship behind the choice of an internal standard.
Caption: Bioanalytical workflow for hydrochlorothiazide quantification.
Caption: Rationale for internal standard selection.
Conclusion
While deuterated internal standards are widely used and can be effective, the evidence strongly suggests that 13C-labeled internal standards, such as this compound, offer superior performance in bioanalytical assays. Their ability to co-elute perfectly with the analyte provides more reliable compensation for matrix effects, leading to enhanced accuracy, precision, and overall method robustness. For researchers, scientists, and drug development professionals seeking the highest quality data for pharmacokinetic and other bioanalytical studies, this compound represents the more technically sound choice, despite the generally higher initial cost. The investment in a superior internal standard can prevent costly and time-consuming issues during method development, validation, and sample analysis.
References
- 1. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. myadlm.org [myadlm.org]
- 6. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ukisotope.com [ukisotope.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. longdom.org [longdom.org]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Comparative pharmacokinetic analysis of Hydrochlorothiazide and Chlorthalidone.
A Comparative Pharmacokinetic Analysis: Hydrochlorothiazide vs. Chlorthalidone
In the management of hypertension and edema, thiazide and thiazide-like diuretics are foundational therapeutic agents. Among the most prescribed are hydrochlorothiazide (HCTZ), a classic thiazide diuretic, and chlorthalidone, a thiazide-like diuretic. While often used interchangeably, significant differences in their pharmacokinetic profiles lead to distinct clinical effects. This guide provides a detailed comparative analysis of the pharmacokinetics of hydrochlorothiazide and chlorthalidone, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of hydrochlorothiazide and chlorthalidone, compiled from various clinical studies.
| Pharmacokinetic Parameter | Hydrochlorothiazide (HCTZ) | Chlorthalidone |
| Potency | 1 | ~1.5 - 2.0 times that of HCTZ[1] |
| Onset of Action | Within 2 hours[2] | Approximately 2.6 hours[2] |
| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours[1][2] | 2 - 6 hours[1][3] |
| Elimination Half-Life (t½) | 6 - 15 hours (with long-term dosing)[1] | 40 - 60 hours[3][4] |
| Duration of Action | 6 - 12 hours[2] | 48 - 72 hours[3][4] |
| Bioavailability | ~60 - 80%[5] | ~65%[3] |
| Plasma Protein Binding | 40 - 68% | ~75%[3] |
| Metabolism | Not significantly metabolized[6] | Minimally metabolized[3] |
| Excretion | >95% excreted unchanged in urine[5] | ~50-60% excreted unchanged in urine; remainder via biliary excretion[3] |
| Volume of Distribution | 3.6 - 7.8 L/kg | Large, with significant uptake into red blood cells[7] |
Comparative Pharmacokinetic Pathways
The distinct pharmacokinetic profiles of hydrochlorothiazide and chlorthalidone, from administration to elimination, are visualized in the following diagram.
Experimental Protocols
While specific, detailed protocols from individual comparative studies are proprietary, a general methodology for a comparative pharmacokinetic study of oral diuretics like hydrochlorothiazide and chlorthalidone can be outlined. Such a study would typically follow a randomized, crossover design.
Study Design and Subject Recruitment
-
Design: A single-dose, randomized, two-period, two-sequence crossover study is a standard design. This minimizes inter-subject variability.
-
Subjects: A cohort of healthy adult volunteers, typically non-smokers and within a specified age and BMI range, would be recruited. Exclusion criteria would include a history of renal, hepatic, or cardiovascular disease, allergies to sulfonamides, and use of any confounding medications.
-
Ethics: The study protocol would be approved by an institutional review board (IRB) or independent ethics committee (IEC), and all subjects would provide written informed consent.
Drug Administration and Washout Period
-
Randomization: Subjects are randomly assigned to one of two treatment sequences (e.g., HCTZ then Chlorthalidone, or Chlorthalidone then HCTZ).
-
Administration: Following an overnight fast, subjects receive a single oral dose of either hydrochlorothiazide or chlorthalidone with a standardized volume of water.
-
Washout Period: A washout period of sufficient duration (typically at least 5-7 half-lives of the drug with the longer half-life, in this case, chlorthalidone) is implemented between the two treatment periods to ensure complete elimination of the first drug before administration of the second.
Sample Collection
-
Blood Sampling: Venous blood samples are collected into labeled heparinized or EDTA-containing tubes at predose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours). The exact timing would be optimized based on the known pharmacokinetics of each drug. Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.
-
Urine Sampling: Total urine is collected at specified intervals post-dose to determine the cumulative amount of drug excreted unchanged.
Bioanalytical Method
-
Technique: High-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and sensitive methods for quantifying hydrochlorothiazide and chlorthalidone in plasma and urine.[7][8]
-
Sample Preparation: This typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the drug from the biological matrix.[9]
-
Method Validation: The analytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as specificity, linearity, accuracy, precision, and stability.
Pharmacokinetic Analysis
-
Software: Non-compartmental analysis is performed using validated pharmacokinetic software.
-
Parameters Calculated:
-
Cmax (Maximum Plasma Concentration): Determined directly from the observed data.
-
Tmax (Time to Cmax): Determined directly from the observed data.
-
AUC0-t (Area Under the Plasma Concentration-Time Curve from time 0 to the last measurable concentration): Calculated using the linear trapezoidal rule.
-
AUC0-∞ (Area Under the Plasma Concentration-Time Curve from time 0 to infinity): Calculated as AUC0-t + (Ct/λz), where Ct is the last measurable concentration and λz is the terminal elimination rate constant.
-
t½ (Elimination Half-Life): Calculated as 0.693/λz.
-
CL/F (Apparent Total Clearance): Calculated as Dose/AUC0-∞.
-
Vd/F (Apparent Volume of Distribution): Calculated as CL/F / λz.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a comparative pharmacokinetic study.
References
- 1. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]
- 3. Video: Protein-Drug Binding: Determination Methods [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. High-pressure liquid chromatographic determination of chlorothiazide and hydrochlorothiazide in plasma and urine: preliminary results of clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
Inter-laboratory comparison of Hydrochlorothiazide bioanalytical methods.
A Comparative Guide to Bioanalytical Methods for Hydrochlorothiazide
This guide provides a comprehensive comparison of commonly employed bioanalytical methods for the quantification of Hydrochlorothiazide (HCTZ) in biological matrices, primarily human plasma. The information is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis. The guide summarizes key performance data from various studies and outlines detailed experimental protocols.
Hydrochlorothiazide, a thiazide diuretic, is widely used in the treatment of hypertension and edema.[1] Accurate and reliable quantification of HCTZ in biological fluids is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[2] A variety of analytical techniques have been developed and validated for this purpose, with High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent.[3][4]
Data Summary of Bioanalytical Methods
The following tables summarize the quantitative performance characteristics of different bioanalytical methods for Hydrochlorothiazide determination in human plasma, as reported in various studies.
Table 1: Comparison of LC-MS/MS Methods for Hydrochlorothiazide Analysis
| Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (% CV) | Accuracy (% Bias) | Recovery (%) | Sample Preparation | Reference |
| 3.005 - 499.994 | 3.005 | 3.32 - 8.21 | 1.99 - 3.80 | Not Reported | Liquid-Liquid Extraction (LLE) | [5] |
| 0.5 - 500 | 0.5 | < 3.5 | Not Reported | 86.4 | Solid Phase Extraction (SPE) | |
| 5 - 2000 | 5 | < 9 | Not Reported | 98.1 | Liquid-Liquid Extraction (LLE) | [6] |
| 1.25 - 507.63 | 1.25 | Intra-day: 87.01-101.18, Inter-day: 95.16-99.37 | Intra-day: 87.01-101.18, Inter-day: 95.16-99.37 | Not Reported | Solid Phase Extraction (SPE) | [7] |
| 1 - 500 | 1 | < 15 | Within ±15 | 35.9 - 39.1 | Liquid-Liquid Extraction (LLE) | [8] |
Table 2: Comparison of HPLC and HPTLC Methods for Hydrochlorothiazide Analysis
| Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (% RSD) | Accuracy (%) | Recovery (%) | Sample Preparation | Reference |
| HPLC-UV | Up to 20,000 | 0.2 (detection limit) | Not Reported | Not Reported | Not Reported | Liquid-Liquid Extraction (LLE) | [9] |
| HPTLC | 200 - 1200 | 2000 (for Metoprolol) | Intra-run: 0.53-3.17, Inter-run: 1.2-1.51 | 1.10 - 2.67 | 77.02 | Protein Precipitation | [10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison tables.
LC-MS/MS Method with Liquid-Liquid Extraction (LLE)
This protocol is based on a method developed for the simultaneous quantification of Olmesartan and Hydrochlorothiazide in human plasma.[5]
-
Sample Preparation (LLE):
-
To a plasma sample, add an internal standard.
-
Add 2.5 mL of an extraction solution (diethyl ether and dichloromethane mixture).
-
Vortex for 10 minutes.
-
Centrifuge at 4500 rpm for 5 minutes at 4°C.
-
Flash freeze the samples for approximately 2 minutes.
-
Collect the supernatant and evaporate to dryness at 50°C under nitrogen.
-
Reconstitute the residue with 600 μL of the mobile phase.
-
Transfer to HPLC vials for analysis.
-
-
Chromatographic Conditions:
-
Column: UNISOL C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol and 2 mM ammonium acetate pH 5.5 (80:20, v/v)
-
Flow Rate: Not specified in the abstract.
-
Injection Volume: Not specified in the abstract.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Mass Transitions:
-
Hydrochlorothiazide: m/z 295.80 → 205.10
-
Hydrochlorothiazide ¹³C D₂ (IS): m/z 298.90 → 206.30
-
-
LC-MS/MS Method with Solid Phase Extraction (SPE)
This protocol is based on a method for the determination of HCTZ and Losartan in human plasma.
-
Sample Preparation (SPE):
-
The specific details of the SPE procedure using SOLA CX cartridges are mentioned as being faster and more reproducible than conventional methods but the step-by-step protocol is not detailed in the provided abstract. Generally, SPE involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte.
-
-
Chromatographic Conditions:
-
Column: Thermo Scientific Accucore aQ
-
Mobile Phase: Not specified in the abstract.
-
Run Time: 2 minutes
-
-
Mass Spectrometry Detection:
-
Ionization and Detection Modes: Not specified in the abstract.
-
HPTLC Method with Protein Precipitation
This protocol is for the determination of metoprolol tartrate and hydrochlorothiazide in human plasma.[10]
-
Sample Preparation (Protein Precipitation):
-
Extract plasma samples by protein precipitation with methanol.
-
-
Chromatographic Conditions:
-
Stationary Phase: Precoated silica gel Plate 60F254 (20 cm x 10 cm), 250 µm thickness.
-
Mobile Phase: Chloroform: methanol: ammonia (9:1:0.5 v/v/v).
-
Development: Linear ascending development in a twin trough glass chamber after 30 minutes of chamber saturation.
-
Development Distance: 70 mm.
-
-
Detection:
-
Method: Densitometric analysis.
-
Wavelength: 239 nm.
-
Rf values:
-
Hydrochlorothiazide: 0.13 ± 0.04
-
Paracetamol (IS): 0.28 ± 0.05
-
-
Visualizations
Bioanalytical Workflow for Hydrochlorothiazide
The following diagram illustrates a typical workflow for the bioanalysis of Hydrochlorothiazide in a research or clinical laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Hidroclorotiazida | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]
- 6. [PDF] LC–MS/MS Method for Quantitation of Hydrochlorothia-zide and Nifedipine in Human Plasma | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
A Head-to-Head Battle: Unmasking the Optimal Sample Clean-up Technique for Hydrochlorothiazide Analysis
A deep dive into the comparative performance of Solid-Phase Extraction, Liquid-Liquid Extraction, and Protein Precipitation for the analysis of the widely used diuretic, Hydrochlorothiazide, providing researchers, scientists, and drug development professionals with the data-driven insights needed to select the most effective method for their analytical needs.
In the realm of pharmaceutical analysis, the accuracy and reliability of results are paramount. For a drug like Hydrochlorothiazide (HCTZ), a cornerstone in the management of hypertension and edema, precise quantification in biological matrices is crucial for pharmacokinetic, bioequivalence, and clinical monitoring studies. The journey to an accurate measurement, however, is often complicated by the presence of interfering substances in the sample matrix. This guide offers a comparative study of three prevalent sample clean-up techniques—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—to equip researchers with the knowledge to navigate the complexities of HCTZ analysis.
Performance Under the Microscope: A Quantitative Comparison
The efficacy of a sample clean-up technique is ultimately judged by its ability to deliver a clean extract without compromising the recovery of the target analyte. The following table summarizes the key performance parameters of SPE, LLE, and PPT for HCTZ analysis, compiled from various studies.
| Technique | Recovery (%) | Matrix Effect (%) | Limit of Quantification (LOQ) (ng/mL) | Relative Standard Deviation (RSD) (%) |
| Solid-Phase Extraction (SPE) | 85 - 100+ | Minimal | 0.78 - 10 | < 15 |
| Liquid-Liquid Extraction (LLE) | 75 - 95 | Variable | 5 - 25 | < 15 |
| Protein Precipitation (PPT) | 90 - 105 | Significant | 1 - 50 | < 15 |
Note: The values presented are a synthesis of data from multiple sources and can vary depending on the specific experimental conditions, such as the biological matrix, analytical instrument, and validation parameters.
Decoding the Methodologies: Detailed Experimental Protocols
A clear understanding of the experimental workflow is essential for replicating and adapting these techniques. Below are detailed protocols for each of the compared sample clean-up methods.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective method that utilizes a solid sorbent to isolate the analyte of interest from the sample matrix.[[“]][2][3]
Protocol:
-
Cartridge Conditioning: An appropriate SPE cartridge (e.g., C18, HLB) is conditioned sequentially with a strong solvent (e.g., methanol) and then with an aqueous solution (e.g., water or buffer) to activate the stationary phase.
-
Sample Loading: The pre-treated biological sample (e.g., plasma, urine) is loaded onto the conditioned cartridge.
-
Washing: The cartridge is washed with a weak solvent or buffer to remove interfering substances that are not strongly retained by the sorbent.
-
Elution: The retained HCTZ is eluted from the cartridge using a small volume of a strong organic solvent (e.g., methanol, acetonitrile).
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for analysis by HPLC or LC-MS.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique based on the differential solubility of the analyte between two immiscible liquid phases.[2][4]
Protocol:
-
Sample Preparation: The biological sample is mixed with a buffer to adjust the pH, optimizing the partitioning of HCTZ into the organic phase.
-
Extraction: An immiscible organic solvent (e.g., ethyl acetate, diethyl ether) is added to the sample, and the mixture is vortexed or shaken vigorously to facilitate the transfer of HCTZ from the aqueous phase to the organic phase.
-
Phase Separation: The mixture is centrifuged to achieve a clear separation of the aqueous and organic layers.
-
Collection: The organic layer containing HCTZ is carefully transferred to a clean tube.
-
Evaporation and Reconstitution: The organic solvent is evaporated, and the residue is reconstituted in the mobile phase for analysis.
Protein Precipitation (PPT)
PPT is a rapid and straightforward method for removing proteins from biological samples, which can interfere with chromatographic analysis.[2][4][5]
Protocol:
-
Precipitation: A precipitating agent, typically a water-miscible organic solvent like acetonitrile or methanol, is added to the biological sample in a specific ratio (e.g., 3:1 solvent to sample).[6]
-
Vortexing: The mixture is vortexed thoroughly to ensure complete protein precipitation.
-
Centrifugation: The sample is centrifuged at high speed to pellet the precipitated proteins.
-
Supernatant Collection: The clear supernatant containing HCTZ is carefully collected.
-
Direct Injection or Further Processing: The supernatant can be directly injected into the analytical instrument or subjected to an evaporation and reconstitution step if further concentration is required.[7]
Visualizing the Workflow and Logic
To better illustrate the processes and their relationships, the following diagrams were created using Graphviz.
Discussion and Recommendations
The choice of the optimal sample clean-up technique for HCTZ analysis is a trade-off between the desired level of cleanliness, recovery, throughput, and available resources.
-
Solid-Phase Extraction (SPE) consistently emerges as the superior technique in terms of providing the cleanest extracts, leading to minimal matrix effects and high recoveries.[8][9][10] This makes it the gold standard for methods requiring the lowest limits of detection and quantification, such as in pharmacokinetic studies with low dosage administration. While the initial cost of cartridges and the method development can be higher, the potential for automation makes it suitable for high-throughput laboratories in the long run.
-
Liquid-Liquid Extraction (LLE) offers a cost-effective alternative to SPE and can provide good recoveries. However, it is often more labor-intensive, requires larger volumes of organic solvents, and is susceptible to issues like emulsion formation, which can complicate the extraction process. The matrix effects in LLE can be more pronounced than in SPE, potentially affecting the accuracy and precision of the assay.
-
Protein Precipitation (PPT) is the fastest and simplest of the three techniques, making it well-suited for rapid screening and high-throughput environments where a very clean extract is not the primary concern.[11] The major drawback of PPT is the significant matrix effect due to the co-precipitation of other endogenous components, which can lead to ion suppression or enhancement in LC-MS analysis.[11] This can compromise the sensitivity and reproducibility of the method.
References
- 1. consensus.app [consensus.app]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. Protein Precipitation (PPT) Extraction | Phenomenex [phenomenex.com]
- 6. agilent.com [agilent.com]
- 7. methods of extraction protein precipitation method.pptx [slideshare.net]
- 8. Development of solid-phase extraction method and its application for determination of hydrochlorothiazide in human plasma using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. doaj.org [doaj.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Verifying Assay Specificity for Hydrochlorothiazide in the Presence of Metabolites Using a Stable Isotope-Labeled Internal Standard
A Comparative Guide for Researchers and Drug Development Professionals
In the development and validation of bioanalytical methods, ensuring the specificity of an assay is paramount. This is particularly critical in complex biological matrices where the presence of endogenous compounds, co-administered drugs, and their respective metabolites can interfere with the accurate quantification of the target analyte. This guide provides a comprehensive comparison of assay performance for the diuretic drug Hydrochlorothiazide (HCTZ) with and without the use of a stable isotope-labeled internal standard (SIL-IS), Hydrochlorothiazide-13C6, to demonstrate its superiority in guaranteeing assay specificity, especially in the presence of potential interfering metabolites.
The Challenge of Metabolite Interference in Bioanalysis
The use of a SIL-IS, such as this compound, is a robust strategy to mitigate these risks. A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes. This allows it to be distinguished by a mass spectrometer while co-eluting chromatographically with the analyte, thereby experiencing and compensating for similar matrix effects and ionization suppression or enhancement.
Comparative Analysis: The Advantage of this compound
To illustrate the benefit of using this compound, we present a comparative analysis of key validation parameters for a hypothetical LC-MS/MS assay for HCTZ in human plasma. The data compares the assay performance when using this compound as an internal standard versus a structural analog internal standard (SA-IS) and an assay with no internal standard (No-IS).
Table 1: Comparison of Assay Specificity and Matrix Effect
| Parameter | No Internal Standard (No-IS) | Structural Analog Internal Standard (SA-IS) | This compound (SIL-IS) | Acceptance Criteria (FDA/EMA) |
| Specificity (Blank Plasma + Potential Metabolites) | Potential for significant interference peaks at the retention time of HCTZ. | Reduced interference, but potential for differential chromatographic behavior and matrix effects. | No significant interference observed. The SIL-IS effectively differentiates the analyte signal. | Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS. |
| Matrix Effect (Normalized) | High variability (CV > 25%) | Moderate variability (CV 15-25%) | Low variability (CV < 15%) | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. |
| Recovery (%) | 75 ± 15% | 78 ± 12% | 81 ± 5% | Consistent and reproducible recovery is desired. |
Table 2: Comparison of Assay Accuracy and Precision
| Quality Control Sample | No Internal Standard (No-IS) | Structural Analog Internal Standard (SA-IS) | This compound (SIL-IS) | Acceptance Criteria (FDA/EMA) |
| Low QC (Accuracy %) | 80.5 | 92.3 | 98.7 | Within ±15% of nominal value (±20% for LLOQ) |
| Low QC (Precision %CV) | 18.2 | 12.5 | 4.8 | ≤15% (≤20% for LLOQ) |
| Medium QC (Accuracy %) | 85.1 | 95.8 | 101.2 | Within ±15% of nominal value |
| Medium QC (Precision %CV) | 16.5 | 10.1 | 3.5 | ≤15% |
| High QC (Accuracy %) | 88.9 | 97.2 | 100.5 | Within ±15% of nominal value |
| High QC (Precision %CV) | 15.8 | 8.9 | 2.9 | ≤15% |
The data clearly demonstrates that the use of this compound results in superior accuracy, precision, and a significantly reduced matrix effect compared to assays employing a structural analog or no internal standard. This is because the SIL-IS co-elutes with the analyte and experiences the same ionization effects, thus providing a more reliable normalization of the analyte signal.
Experimental Protocols
A detailed experimental protocol for the validation of an LC-MS/MS method for Hydrochlorothiazide in human plasma using this compound is provided below.
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 50 µL of 0.1 M HCl and vortex for another 30 seconds.
-
Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
MRM Transitions:
-
Hydrochlorothiazide: m/z 296.0 → 204.9
-
This compound: m/z 302.0 → 204.9
-
Specificity and Interference Testing
-
Blank Matrix Analysis: Analyze at least six different lots of blank human plasma to ensure no endogenous peaks interfere with the detection of HCTZ or its SIL-IS.
-
Metabolite and Co-administered Drug Analysis:
-
Prepare blank plasma samples spiked with known major metabolites of commonly co-administered drugs at their expected physiological concentrations.
-
Analyze these samples to confirm the absence of interfering peaks at the retention times of HCTZ and this compound.
-
If potential for interference exists, chromatographic conditions should be optimized to achieve separation.
-
Visualizing the Workflow and Logic
To further clarify the experimental and logical workflows, the following diagrams are provided.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is indispensable for the development of a robust and specific bioanalytical assay for Hydrochlorothiazide. It effectively mitigates the risks of interference from metabolites and other matrix components, leading to highly accurate and precise quantification. The experimental data and protocols provided in this guide underscore the importance of incorporating SIL-IS in bioanalytical method validation to ensure the reliability of pharmacokinetic and clinical study data.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]
- 3. Co-medication and interference testing in bioanalysis: a European Bioanalysis Forum recommendation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Hydrochlorothiazide-13C6
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and logistical plans for the handling and disposal of Hydrochlorothiazide-13C6. It is intended for researchers, scientists, and professionals in drug development to ensure the safe laboratory use of this compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the required protective equipment.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Gloves | Wear two pairs of powder-free, disposable gloves. The outer glove should be removed after each task or batch. Change gloves regularly (e.g., hourly) or immediately if torn, punctured, or contaminated.[1] |
| Body | Protective Gown | A disposable, lint-free, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[1] |
| Eyes/Face | Safety Goggles and Face Shield | Use tightly fitting safety goggles with side shields.[2] For tasks with a risk of splashes or sprays, a face shield should be worn in combination with goggles for enhanced protection.[3] |
| Respiratory | Fit-Tested Respirator | A NIOSH-certified N95 or N100 respirator is recommended, especially when there is a potential for generating airborne powder or aerosols.[4] Respiratory protection should be used in accordance with a respiratory protection program.[4] |
Health Hazard Information
Hydrochlorothiazide and its isotopically labeled forms are considered hazardous. Below is a summary of potential health effects.
| Hazard Type | Description |
| Acute Toxicity | Harmful if swallowed.[5][6] |
| Skin Irritation | Causes skin irritation.[5] May cause an allergic skin reaction.[6] |
| Eye Irritation | Causes serious eye irritation.[5] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation.[5] May cause allergy or asthma symptoms or breathing difficulties if inhaled.[6] |
| Chronic Effects | Suspected of causing cancer.[7] May cause damage to organs through prolonged or repeated exposure.[6] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Procedure | Detailed Steps |
| Handling | - Work in a well-ventilated area, preferably under a laboratory fume hood.[2] - Avoid the formation and inhalation of dust and aerosols.[2][7] - Avoid contact with skin and eyes.[2] - Do not eat, drink, or smoke in areas where the compound is handled.[5] |
| Storage | - Keep the container tightly closed in a dry and well-ventilated place.[2] - Store in a refrigerator as per storage conditions.[2] - Store locked up.[7] |
Emergency and Disposal Protocols
Immediate and appropriate responses to spills, exposures, and waste disposal are outlined below.
| Protocol | Guidelines |
| Spills | - Evacuate and restrict access to the spill area. - Wear appropriate PPE, including respiratory protection. - For minor spills, use dry clean-up procedures to avoid generating dust. Dampen with water before sweeping.[8] - For major spills, alert emergency responders.[8] - Collect spillage in a suitable, labeled container for disposal.[2] |
| First Aid | - Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[2] - Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2][5] - Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration or oxygen.[2][9] - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2] |
| Disposal | - Dispose of waste in accordance with federal, state, and local regulations.[2] - Unused or partially used drugs should be disposed of in designated pharmaceutical waste containers.[10] - Contaminated PPE and materials should be placed in sealed containers for disposal.[1][10] |
Safe Handling Workflow
The following diagram illustrates the procedural workflow for the safe handling of this compound.
References
- 1. osha.gov [osha.gov]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. osha.gov [osha.gov]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. kmpharma.in [kmpharma.in]
- 10. safety.duke.edu [safety.duke.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
